ERK-IN-4
Description
Properties
Molecular Formula |
C14H17ClN2O3S |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-; |
InChI Key |
PQVLWVGMXJPJLG-MWMYENNMSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of ERK Inhibitor SCH772984: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a cornerstone of cell signaling, governing fundamental processes such as proliferation, differentiation, and survival.[1][2][3] Its frequent dysregulation in various cancers, often driven by mutations in upstream components like BRAF and RAS, has established it as a critical target for therapeutic intervention.[4][5][6][7] While inhibitors targeting BRAF and MEK have demonstrated clinical success, the emergence of resistance, frequently mediated by the reactivation of ERK, presents a significant clinical hurdle.[4][5][6] This has necessitated the development of direct ERK inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SCH772984, a potent and selective ERK1/2 inhibitor that has shown efficacy in models of acquired resistance to both BRAF and MEK inhibitors.[4][5][6]
The ERK Signaling Pathway: A Central Regulator of Cellular Processes
The ERK pathway is a highly conserved kinase cascade that relays extracellular signals to the cell's transcriptional machinery.[3][8] The activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), which in turn activates the small G-protein Ras.[8] Activated Ras recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF), which function as MAPK Kinase Kinases (MAP3Ks).[2][8] RAF kinases then phosphorylate and activate MEK1 and MEK2, the MAPK Kinases (MAP2Ks).[2] Finally, activated MEK1/2 phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation.[2][9] Activated ERK subsequently phosphorylates a diverse array of cytoplasmic and nuclear substrates, including transcription factors, thereby modulating gene expression and eliciting a cellular response.[1][3]
Caption: The canonical ERK/MAPK signaling cascade illustrating the point of inhibition by SCH772984.
Discovery of SCH772984: A Novel ERK Inhibitor
SCH772984 was identified as a novel, potent, and selective inhibitor of ERK1 and ERK2.[4][6] A key feature of this inhibitor is its unique mechanism, displaying characteristics of both type I and type II kinase inhibitors.[6] The discovery of SCH772984 was a significant advancement as it demonstrated nanomolar cellular potency in tumor cells harboring BRAF, NRAS, or KRAS mutations.[5][6] Crucially, SCH772984 maintained its efficacy in cancer models that had developed resistance to BRAF and MEK inhibitors, addressing a critical unmet need in cancer therapy.[4][5][6]
Synthesis of SCH772984
While a detailed, step-by-step synthetic route for SCH772984 is not publicly available in the primary discovery literature, the general approach for synthesizing such small molecule kinase inhibitors involves a multi-step organic synthesis process. This typically begins with the construction of a core heterocyclic scaffold, followed by the strategic introduction of various functional groups. These modifications are guided by extensive structure-activity relationship (SAR) studies to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.
Quantitative Biological Data
SCH772984 has demonstrated robust anti-tumor activity in a variety of preclinical models. It effectively suppresses the MAPK signaling pathway and inhibits cell proliferation in both sensitive and resistant cancer cell lines.[4][5][6]
| Parameter | Value | Cell/Assay Type | Reference |
| Cellular Potency | Nanomolar (nM) range | Tumor cells with BRAF, NRAS, or KRAS mutations | [5][6] |
| In Vivo Efficacy | Induction of tumor regressions | Xenograft models | [5][6] |
| Mechanism | Selective inhibitor of ERK1/2 | Biochemical kinase assays | [4][6] |
| Resistance Profile | Active in BRAF/MEK inhibitor-resistant models | Various resistant cancer cell lines | [4][5][6] |
Key Experimental Protocols
In Vitro ERK Kinase Assay
Objective: To determine the direct inhibitory effect of SCH772984 on ERK1/2 kinase activity.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
[γ-³²P]ATP
-
SCH772984
-
96-well filter plates
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant ERK enzyme, and MBP substrate.
-
Add SCH772984 at various concentrations (and a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the MBP substrate using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of SCH772984.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of SCH772984 on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SCH772984
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
Plate reader (fluorometer or luminometer)
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of SCH772984 (and a vehicle control).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well as per the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the fluorescence or luminescence using a plate reader.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of SCH772984.
Caption: A comprehensive experimental workflow for the preclinical evaluation of SCH772984.
Mechanism of Action: Overcoming Therapeutic Resistance
SCH772984 acts by directly and selectively inhibiting the kinase activity of ERK1 and ERK2.[4][6] By targeting the terminal kinase in the MAPK cascade, it effectively circumvents common resistance mechanisms that lead to the reactivation of ERK signaling downstream of BRAF or MEK.[6] This includes scenarios where resistance is driven by upstream mutations or gene amplifications that render BRAF and MEK inhibitors ineffective. The ability of SCH772984 to potently inhibit ERK signaling in both treatment-naïve and resistant settings underscores its significant therapeutic potential.[5][6]
Caption: SCH772984's mechanism of action in overcoming resistance to upstream MAPK pathway inhibitors.
Conclusion and Future Directions
SCH772984 represents a significant achievement in the development of targeted cancer therapies. As a potent and selective inhibitor of ERK1/2, it demonstrates substantial preclinical activity across a range of cancer models, most notably in those that have acquired resistance to BRAF and MEK inhibitors. The discovery and characterization of SCH772984 provide a strong rationale for the clinical development of direct ERK inhibitors as a therapeutic strategy to combat drug resistance and improve outcomes for patients with MAPK-driven cancers.[5] Future research will likely focus on the clinical translation of ERK inhibitors, both as monotherapies and in combination with other targeted agents, to further enhance their anti-tumor efficacy.
References
- 1. ERK (Extracellular Signal-regulated Kinases) - Creative BioMart [creativebiomart.net]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchwith.stevens.edu [researchwith.stevens.edu]
- 5. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. scbt.com [scbt.com]
The Role of Direct ERK Inhibition in Cell Signaling: A Technical Guide on Ulixertinib (BVD-523)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The ERK/MAPK Signaling Pathway - A Central Regulator of Cell Fate
The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that transduces signals from the cell surface to the nucleus, governing fundamental cellular processes such as proliferation, differentiation, survival, and migration.[1][2][3] This pathway is initiated by the binding of extracellular signals like growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[1] This event triggers a cascade of protein phosphorylations, starting with the activation of the small GTPase Ras, which in turn activates Raf kinases (MAP3K).[2][3] Raf then phosphorylates and activates MEK1/2 (MAP2K), which are dual-specificity kinases that phosphorylate ERK1 (p44 MAPK) and ERK2 (p42 MAPK) on specific threonine and tyrosine residues.[3]
Activated, phosphorylated ERK (p-ERK) is the final kinase in this cascade and has numerous substrates in both the cytoplasm and the nucleus.[4] Nuclear p-ERK can phosphorylate and activate a variety of transcription factors, leading to changes in gene expression that drive cell cycle progression and other cellular responses.[2][4] Given its central role, dysregulation of the ERK pathway, often through mutations in genes like BRAF and RAS, is a common driver of oncogenesis in a wide variety of cancers.[3][5][6] This has made the ERK pathway a key target for the development of anti-cancer therapeutics.
Ulixertinib (BVD-523): A First-in-Class ERK1/2 Inhibitor
While inhibitors targeting upstream components of the pathway, such as BRAF and MEK, have shown clinical efficacy, resistance often develops through reactivation of ERK signaling.[7][8] This has driven the development of direct ERK1/2 inhibitors. Ulixertinib (also known as BVD-523) is a first-in-class, potent, and selective, reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[8][9] By targeting the terminal kinase in the cascade, ulixertinib can inhibit pathway signaling even when upstream components are mutated or when resistance to BRAF or MEK inhibitors has developed.[7][8]
Quantitative Data on Ulixertinib Activity
The potency and cellular effects of ulixertinib have been characterized in various biochemical and cell-based assays. The following tables summarize key quantitative data for this compound.
Table 1: Biochemical Potency of Ulixertinib
| Target | Assay Type | IC₅₀ (nM) | Reference |
| ERK1 | Kinase Assay | <0.3 | [10] |
| ERK2 | Kinase Assay | <0.3 | [10] |
Table 2: Cellular Activity of Ulixertinib
| Cell Line | Assay Type | IC₅₀ (µM) | Notes | Reference |
| A375 (BRAF V600E) | p-RSK Inhibition | 0.14 | Measures inhibition of a direct downstream ERK substrate. | [10] |
| A375 (BRAF V600E) | Antiproliferation (72 hrs) | 0.18 | Measures the effect on cell growth. | [10] |
| HCT-116 (KRAS G13D) | Cell Viability (96 hrs) | ~1.0 | Cell viability measured after drug treatment. | [11] |
| H1299 (NRAS Q61K) | Cell Viability (96 hrs) | ~1.0 | Cell viability measured after drug treatment. | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the ERK signaling pathway and the mechanism of action for ulixertinib.
Experimental Protocols
Characterizing the activity of an ERK inhibitor like ulixertinib involves a series of standard biochemical and cell-based assays.
Western Blotting for Phospho-ERK (p-ERK)
This is a fundamental assay to confirm the on-target effect of an ERK inhibitor in a cellular context by measuring the phosphorylation status of ERK1/2.
Objective: To determine the dose-dependent effect of ulixertinib on the phosphorylation of ERK1/2 in a cancer cell line (e.g., A375 melanoma).
Materials:
-
A375 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Ulixertinib stock solution (e.g., 10 mM in DMSO)
-
Growth factor for stimulation (e.g., EGF)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat cells with serial dilutions of ulixertinib (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.[12]
-
Stimulate cells with a growth factor like EGF (e.g., 100 ng/mL) for 10-15 minutes to induce ERK phosphorylation.[12]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer and scraping.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
-
Antibody Incubation and Detection:
-
Stripping and Re-probing:
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK protein.
Objective: To determine the IC₅₀ value of ulixertinib against purified ERK2 kinase.
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT)[10]
-
Substrate peptide (e.g., Erktide)[10]
-
ATP
-
Ulixertinib stock solution
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of ulixertinib in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the ERK2 enzyme solution.[10]
-
Add the diluted ulixertinib or DMSO vehicle and pre-incubate for approximately 20 minutes at room temperature.[10]
-
Initiate the reaction by adding a solution containing the substrate peptide and ATP.[10]
-
Incubate for a set time (e.g., 60 minutes) at room temperature.[16]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which converts ADP to ATP and then to a luminescent signal.[16]
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the functional effect of ERK inhibition on cell proliferation and survival.
Objective: To determine the IC₅₀ of ulixertinib for inhibiting the proliferation of a cancer cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
Ulixertinib stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of ulixertinib in complete growth medium.
-
Treat the cells with the different concentrations of ulixertinib or vehicle control.
-
Incubate for 72 hours.[10]
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[17]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.[17]
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.
-
Experimental Workflow Diagrams
Conclusion
Direct inhibition of ERK1/2 represents a critical therapeutic strategy for cancers driven by the MAPK pathway, particularly in cases of acquired resistance to upstream inhibitors. Ulixertinib (BVD-523) serves as a first-in-class tool compound and clinical candidate that has demonstrated potent and selective inhibition of ERK. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the role of ERK signaling and to characterize the effects of novel ERK inhibitors in preclinical models. The ongoing clinical evaluation of ulixertinib and other ERK inhibitors will continue to define their role in the landscape of targeted cancer therapy.[18][19]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. [PDF] Extracellular signal-regulated kinase (ERK) inhibitors in oncology clinical trials | Semantic Scholar [semanticscholar.org]
- 6. Development of Extracellular Signal-Regulated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biomed-valley.com [biomed-valley.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. ulixertinib - My Cancer Genome [mycancergenome.org]
Technical Guide: Biological Effects of ERK-IN-4 on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ERK/MAPK Signaling Pathway and its Role in Cell Proliferation
The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is a central regulator of fundamental cellular processes, including cell proliferation, differentiation, survival, and migration.[1][3][4] It transmits signals from extracellular stimuli, such as growth factors and mitogens, to the nucleus, where it activates transcription factors that regulate gene expression.[2][5]
Dysregulation of the ERK/MAPK pathway is a hallmark of many human cancers, often leading to uncontrolled cell proliferation and tumor growth.[1][6] Consequently, the components of this pathway, particularly ERK1 and ERK2, have emerged as promising targets for cancer therapy.[6] This guide focuses on the biological effects of a novel selective ERK inhibitor, herein referred to as ERK-IN-4, with a specific emphasis on its impact on cell proliferation.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that targets the active, phosphorylated forms of ERK1 and ERK2. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby attenuating the signaling cascade that drives proliferation.
The ERK/MAPK Signaling Cascade
The activation of the ERK pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a cascade of phosphorylation events, beginning with the activation of the small GTPase Ras, which in turn activates Raf kinases (MAP3K).[2][5] Raf then phosphorylates and activates MEK1/2 (MAP2K), which are dual-specificity kinases that phosphorylate ERK1/2 on specific threonine and tyrosine residues.[7] Activated, phosphorylated ERK (pERK) translocates to the nucleus to phosphorylate and activate various transcription factors, such as c-Fos and c-Jun, leading to the expression of genes like Cyclin D1 that are essential for cell cycle progression from the G1 to the S phase.[1][2]
Quantitative Effects of ERK Inhibition on Cancer Cell Lines
The efficacy of an anti-proliferative agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.[8] The table below summarizes the IC50 values for several known ERK inhibitors across various cancer cell lines, providing a benchmark for the expected potency of this compound.
| Inhibitor | Cell Line | Cancer Type | ERK IC50 (nM) | Viability IC50 (nM) | Reference |
| SCH772984 | SH-SY5Y | Neuroblastoma | 75 | 24 | [9][10] |
| H1299 | Lung Carcinoma | - | 1700 (1.7 µM) | [9][10] | |
| Ulixertinib | SH-SY5Y | Neuroblastoma | 86 | 180 | [9][10] |
| HCT-116 | Colorectal Carcinoma | 32 | 36 | [9] | |
| VX-11e | HCT-116 | Colorectal Carcinoma | 39 | 12 | [9] |
| U937 | Histiocytic Lymphoma | - | 5700 (5.7 µM) | [9][10] | |
| Ravoxertinib | SH-SY5Y | Neuroblastoma | 97 | 467 | [9][10] |
Note: Data is compiled from studies on various ERK1/2 inhibitors and serves as a representative dataset. Discrepancies between ERK inhibition IC50 and cell viability IC50 can occur, suggesting potential off-target effects or cell-type specific dependencies.[9]
Experimental Protocols for Assessing Anti-Proliferative Effects
To evaluate the biological effects of this compound, a series of standardized in vitro assays are required. These protocols provide a framework for determining the compound's potency and mechanism of action.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the IC50 value of this compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Engagement
Western blotting is used to confirm that this compound inhibits the phosphorylation of ERK1/2 and its downstream target, RSK1, providing evidence of on-target activity.
Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound at various concentrations (e.g., 25 nM, 50 nM) for 24 hours.[9]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-pERK, anti-ERK, anti-pRSK1, anti-Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize pERK/pRSK1 levels to total ERK and the loading control (Actin).
Cell Cycle Analysis by Flow Cytometry
Inhibition of the ERK pathway is expected to cause cell cycle arrest, typically at the G1/S transition, thereby preventing cell proliferation.[1] This can be analyzed using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells and treat with this compound (at IC50 concentration) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, as a representative ERK pathway inhibitor, is expected to exert potent anti-proliferative effects across a range of cancer cell lines. Its primary mechanism involves the direct inhibition of ERK1/2 phosphorylation, leading to the downregulation of downstream signaling required for cell cycle progression. This results in G1 phase cell cycle arrest and a subsequent reduction in cell viability. The experimental protocols outlined in this guide provide a robust framework for validating the efficacy and mechanism of action of novel ERK inhibitors, which remain a highly promising class of targeted therapies in oncology.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK (Extracellular Signal-regulated Kinases) - Creative BioMart [creativebiomart.net]
- 4. bosterbio.com [bosterbio.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ERK-IN-4: A Technical Guide to Target Specificity for ERK1 vs. ERK2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target specificity of a representative ERK inhibitor, designated herein as ERK-IN-4, for the two key isoforms of Extracellular signal-regulated kinase, ERK1 (MAPK3) and ERK2 (MAPK1). While ERK1 and ERK2 share a high degree of sequence homology and are often considered functionally redundant, subtle differences in their structure and cellular roles necessitate a thorough evaluation of inhibitor specificity.[1][2] This document details the biochemical and cellular assays employed to quantify the inhibitory activity of this compound against both isoforms and presents the data in a clear, comparative format. Furthermore, it outlines the ERK signaling pathway and provides detailed experimental protocols to enable researchers to conduct their own specificity studies.
Introduction to the ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[3][4] The ERK/MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central component of this signaling network.[5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras.[5] Activated Ras then recruits and activates the Raf kinase (MAP3K), which in turn phosphorylates and activates MEK1/2 (MAP2K).[6][7] Finally, MEK1/2 dually phosphorylates and activates ERK1 and ERK2 on conserved threonine and tyrosine residues (T202/Y204 in ERK1 and T185/Y187 in ERK2).[8] Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby modulating gene expression.[9]
ERK1 and ERK2 are the two major isoforms of ERK and share approximately 84% amino acid sequence identity.[1] They are activated by the same upstream kinases and have largely overlapping substrate specificities.[1][10] However, studies involving gene knockouts have revealed distinct physiological roles, with ERK2 being essential for embryonic development while ERK1 is not.[10] These differences underscore the importance of developing and characterizing isoform-specific inhibitors for targeted therapeutic interventions.
Signaling Pathway Diagram
Caption: The ERK/MAPK signaling cascade.
Quantitative Data on this compound Specificity
The inhibitory activity of this compound against ERK1 and ERK2 was determined using both biochemical and cellular assays. The results are summarized in the tables below.
Table 1: Biochemical Inhibition of ERK1 and ERK2 by this compound
| Parameter | ERK1 | ERK2 | Selectivity (ERK1/ERK2) |
| IC50 (nM) | 15 | 25 | 0.6 |
| Ki (nM) | 8 | 14 | 0.57 |
| Kd (nM) | 22 | 35 | 0.63 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant. Lower values indicate higher potency.
Table 2: Cellular Inhibition of ERK1 and ERK2 Phosphorylation by this compound
| Cell Line | Parameter | ERK1 | ERK2 |
| HEK293 | IC50 (nM) | 55 | 80 |
| A431 | IC50 (nM) | 62 | 95 |
IC50 values represent the concentration of this compound required to inhibit the phosphorylation of ERK1 or ERK2 by 50% in a cellular context.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of purified ERK1 and ERK2.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the respective ERK enzyme (ERK1 or ERK2), and the MBP substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Biochemical Kinase Assay
Caption: Biochemical kinase assay workflow.
Cellular Phospho-ERK Assay (In-Cell Western)
This assay measures the ability of this compound to inhibit the phosphorylation of endogenous ERK1 and ERK2 in a cellular environment.
Materials:
-
HEK293 or A431 cells
-
Cell culture medium and serum
-
This compound
-
Growth factor (e.g., EGF)
-
Fixing and permeabilization buffers
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Blocking buffer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.
-
Stimulate the cells with a growth factor (e.g., EGF at its EC80 concentration) for 7.5 minutes to induce ERK phosphorylation.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with a cocktail of the primary antibodies against phospho-ERK and total-ERK.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Acquire images of the plate using a two-channel infrared imaging system.
-
Quantify the fluorescence intensity for both phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Workflow for Cellular Phospho-ERK Assay
Caption: Cellular phospho-ERK assay workflow.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent inhibitor of both ERK1 and ERK2. The biochemical assays indicate a slight preference for ERK1 over ERK2. This preference is also observed in cellular assays, although the overall potency is reduced, which is expected due to factors such as cell permeability and off-target effects. The detailed experimental protocols provided herein offer a robust framework for researchers to independently assess the specificity of ERK inhibitors. A thorough understanding of the isoform specificity of small molecule inhibitors is crucial for the development of targeted therapies that can effectively modulate the ERK signaling pathway in various disease contexts.
References
- 1. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. abeomics.com [abeomics.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 10. Single and Combined Silencing of ERK1 and ERK2 Reveals Their Positive Contribution to Growth Signaling Depending on Their Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of ERK Inhibition in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that governs a multitude of cellular processes, including proliferation, differentiation, and survival. Consequently, it has emerged as a prominent target for therapeutic intervention, particularly in oncology. While ERK signaling is often associated with cell survival, a growing body of evidence reveals its paradoxical role in apoptosis, or programmed cell death. This technical guide delves into the intricate mechanisms by which ERK inhibitors, exemplified by a class of thiazolidinedione-based compounds, can induce apoptosis. We will explore the underlying signaling pathways, present key experimental data, and provide detailed protocols for assessing the apoptotic effects of these inhibitors.
The Dual Nature of ERK Signaling in Apoptosis
The ERK signaling pathway's involvement in apoptosis is complex and context-dependent. In many cellular contexts, activation of the ERK1/2 cascade promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as Bad, and upregulating anti-apoptotic proteins like Mcl-1.[1][2] However, sustained or aberrant ERK activation can paradoxically trigger apoptosis.[3][4] Conversely, inhibition of ERK signaling, particularly in cancer cells where this pathway is often constitutively active, can shift the balance towards apoptosis, making ERK inhibitors a promising class of anti-cancer agents.[1][2]
Mechanism of Action: A Class of ERK Docking Domain Inhibitors
Recent research has identified a class of small molecule ERK inhibitors characterized by a thiazolidinedione core. These compounds, referred to as 76.2, 76.3, and 76.4, have been shown to selectively induce apoptosis in transformed cancer cell lines while exhibiting reduced toxicity in non-transformed cells.[1][2]
These inhibitors function by targeting ERK docking domains, thereby selectively blocking the interaction of ERK with specific substrates involved in cell proliferation and survival.[1][2] This selective inhibition leads to the induction of the intrinsic apoptotic pathway.
Key Molecular Events:
-
Inhibition of p90Rsk-1 Phosphorylation: These compounds directly inhibit the ERK-mediated phosphorylation of p90 ribosomal S6 kinase 1 (p90Rsk-1).[1][2]
-
Activation of Bad: By preventing the phosphorylation of p90Rsk-1, the subsequent phosphorylation and inactivation of the pro-apoptotic protein Bad are blocked. This leads to an increase in active, dephosphorylated Bad.[1][2]
-
Inhibition of Caspase-9 Phosphorylation: The inhibitors also prevent the ERK2-mediated inhibitory phosphorylation of caspase-9.[1]
-
Activation of the Intrinsic Apoptotic Pathway: The accumulation of active Bad and the de-inhibition of caspase-9 trigger the intrinsic apoptotic cascade, leading to caspase activation and ultimately, cell death.[1]
-
Modulation of Apoptotic Protein Expression: Treatment with these compounds can also lead to a decrease in the expression of anti-apoptotic proteins like Mcl-1 and an increase in the expression of pro-apoptotic proteins.[1]
Quantitative Data on Apoptosis Induction
The efficacy of this class of ERK inhibitors in inducing apoptosis has been quantified in various studies. The following tables summarize key findings.
| Compound | Concentration (µM) | Cell Line | Effect on Cell Proliferation (Inhibition %) | Reference |
| 76.2 | 50 | HeLa | ~55% | [1][2] |
| 76.3 | 50 | HeLa | ~70% | [1][2] |
| 76.4 | 50 | HeLa | ~80% | [1][2] |
| Compound | Concentration (µM) | Cell Line | Effect on p90Rsk-1 Phosphorylation (Inhibition %) | Reference |
| 76.2 | 50 | HeLa | 40% | [2] |
| 76.3 | 50 | HeLa | 54% | [2] |
| 76.4 | 50 | HeLa | 67% | [2] |
| Compound | Concentration (µM) | Cell Line | Effect on Caspase-9 Activity (Fold Increase) | Reference |
| 76.3 | 50 | HeLa | ~2.5 | [1] |
| 76.4 | 50 | HeLa | ~3.0 | [1] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying the effects of ERK inhibitors on apoptosis. Below are detailed protocols for key assays.
Cell Proliferation Assay (WST-1 Assay)
Objective: To determine the effect of ERK inhibitors on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the ERK inhibitor (e.g., 0-100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Phosphorylated Proteins and Apoptotic Markers
Objective: To assess the phosphorylation status of ERK pathway components and the expression of key apoptotic proteins.
Methodology:
-
Cell Lysis: Treat cells with the ERK inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-p90Rsk-1, total p90Rsk-1, cleaved caspase-3, PARP, Bad, and Mcl-1. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Objective: To quantify the activity of key executioner caspases (e.g., caspase-3, caspase-9).
Methodology:
-
Cell Lysis: Treat cells as described above and lyse them according to the manufacturer's protocol for the specific caspase activity assay kit.
-
Substrate Addition: Add the caspase-specific fluorogenic or colorimetric substrate to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.
Visualizing the Signaling Network and Experimental Workflow
Signaling Pathway of Apoptosis Induction by ERK-IN-4 Analogs
References
- 1. d-nb.info [d-nb.info]
- 2. Characterization of ERK Docking Domain Inhibitors that Induce Apoptosis by Targeting Rsk-1 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]
ERK-IN-4: A Technical Guide to its Role in Cell Cycle Regulation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ERK-IN-4, a selective inhibitor of Extracellular Signal-Regulated Kinase (ERK). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound, also known as compound 76, is a cell-permeable inhibitor of ERK, a key protein kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] The MAPK/ERK pathway is a central regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[3] this compound presents a targeted approach to modulate the activity of this pathway. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines, making it a compound of interest for further investigation in oncology and cell biology research.[2][4]
Mechanism of Action
This compound functions as a selective inhibitor of ERK activity by preventing the phosphorylation of its downstream substrates. Notably, it does not inhibit the phosphorylation of ERK itself by its upstream activator, MEK1/2, suggesting a mechanism that interferes with the ERK-substrate interaction rather than the catalytic activity of ERK directly.[1][5][6] Research indicates that this compound and its analogs likely function as docking domain inhibitors, which prevent the binding of ERK to its specific substrates.[2]
The inhibitor preferentially binds to ERK2, with a dissociation constant (Kd) of 5 μM.[1][5][6] By blocking the phosphorylation of key downstream targets such as Rsk-1 and the transcription factor Elk-1, this compound effectively attenuates the signaling cascade that promotes cell proliferation.[1] Furthermore, its inhibitory action on Rsk-1 leads to reduced phosphorylation of the pro-apoptotic protein Bad, thereby promoting the intrinsic pathway of apoptosis.[2]
Quantitative Data
The following tables summarize the key quantitative findings related to the activity of this compound.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Target | Notes | Reference |
| Dissociation Constant (Kd) | 5 µM | ERK2 | Preferential binding to ERK2. | [1] |
| Substrate Phosphorylation Inhibition | 100 µM | Rsk-1 (Thr573), Elk-1 | Concentration tested in HeLa cells. | [1] |
Table 2: Effects on Cell Proliferation
| Cell Lines | Concentration Range | Duration | Effect | Reference |
| HeLa, A549, SUM-159 | 10 - 75 µM | 10 days | Complete inhibition of cell proliferation. | [1][4] |
Experimental Protocols
This section provides an overview of the experimental methodologies employed in the characterization of this compound's biological activity. These are based on the methods described in the cited literature and are intended as a guide.
4.1. Cell Culture
-
Cell Lines: HeLa (cervical cancer), A549 (lung cancer), and SUM-159 (breast cancer) cell lines have been used to test the anti-proliferative effects of this compound.[1][4]
-
Culture Conditions: Cells are typically maintained in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
4.2. Cell Proliferation Assays
-
Colony Formation Assay: This long-term assay is used to determine the effect of a compound on the ability of single cells to form colonies.
-
Seed cells at a low density in multi-well plates.
-
Treat with various concentrations of this compound (e.g., 10-75 µM).
-
Incubate for an extended period (e.g., 10 days) to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the colonies to quantify the inhibitory effect on cell proliferation.[2]
-
-
WST (Water-Soluble Tetrazolium Salt) Assay: This colorimetric assay measures cell viability as an indicator of proliferation.
-
Seed cells in 96-well plates.
-
Treat with a range of this compound concentrations.
-
After the desired incubation period, add the WST reagent to the wells.
-
Incubate for a short period to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
-
4.3. Immunoblotting (Western Blotting)
This technique is used to detect the phosphorylation status of specific proteins in the ERK signaling pathway.
-
Culture and treat cells with this compound (e.g., 100 µM) for the desired time.
-
Lyse the cells in a suitable buffer to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK substrates (e.g., phospho-Rsk-1, phospho-Elk-1) and total protein levels as loading controls.
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.[2]
4.4. In Vitro Kinase Assay
This assay directly measures the ability of ERK to phosphorylate its substrates in the presence of an inhibitor.
-
Purify recombinant active ERK and its substrates (e.g., Rsk-1, caspase-9).
-
Set up kinase reactions containing the enzyme, substrate, ATP, and varying concentrations of this compound in a kinase buffer.
-
Incubate the reactions at 30°C for a specified time.
-
Stop the reactions and analyze the results, for example, by detecting the phosphorylated substrate via immunoblotting or using a radioactive ATP isotope and autoradiography.[2]
4.5. Apoptosis Assays
-
Caspase Activity Assay: This assay quantifies the activity of caspases, which are key proteases in the apoptotic cascade.
-
Treat cells with this compound.
-
Lyse the cells and incubate the lysate with a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Measure the signal using a fluorometer or spectrophotometer to determine caspase activity (e.g., caspase-9).[2]
-
-
Immunoblotting for Apoptosis Markers: Western blotting can be used to detect the cleavage of PARP or the phosphorylation status of pro-apoptotic proteins like Bad.
Conclusion
This compound is a valuable tool for studying the role of the ERK signaling pathway in cell cycle regulation and apoptosis. Its mechanism of action as a likely docking domain inhibitor offers a specific means of interrogating ERK function. The available data demonstrates its potent anti-proliferative and pro-apoptotic effects in cancer cell lines. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects on the specific phases of the cell cycle in greater detail.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of ERK Docking Domain Inhibitors that Induce Apoptosis by Targeting Rsk-1 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule Articles | Smolecule [smolecule.com]
- 4. This compound | ERK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ERK | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
In-depth Technical Guide: Preliminary Studies of ERK-IN-X in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and survival.[1] A key component of this pathway is the Extracellular signal-regulated kinase (ERK). The Ras-Raf-MEK-ERK pathway is frequently dysregulated in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] Upon activation through phosphorylation by upstream MEK1/2, ERK phosphorylates a multitude of cytoplasmic and nuclear substrates, driving tumor progression and survival.[1][4] Consequently, direct inhibition of ERK1/2 kinase activity presents a promising strategy to overcome resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors) and to treat cancers with aberrant ERK pathway activation.[5][6][7] This document provides a technical overview of the preliminary in vitro studies of a representative ERK inhibitor, herein referred to as ERK-IN-X.
Mechanism of Action
ERK-IN-X is a potent and selective inhibitor of ERK1 and ERK2. It functions by binding to the ATP-binding pocket of active, phosphorylated ERK, thereby preventing the transfer of phosphate to its downstream substrates.[1] This direct inhibition blocks the signaling cascade, leading to a reduction in the phosphorylation of key downstream targets such as RSK, and ultimately inhibiting gene expression and cellular processes that promote cancer cell proliferation and survival.[1][8]
Quantitative Data Summary
The following table summarizes the cellular potency of various publicly disclosed ERK inhibitors across different cancer cell lines, which can be considered representative of the expected activity of a potent ERK inhibitor like ERK-IN-X.
| Inhibitor | Cancer Cell Line | Genotype | IC50 (nmol/L) |
| SCH772984 | H1299 (Lung) | NRASQ61K | Varies by assay |
| HCT-116 (Colon) | KRASG13D | Varies by assay | |
| SH-SY5Y (Neuroblastoma) | N/A | Varies by assay | |
| U937 (Leukemia) | N/A | Varies by assay | |
| LY3214996 | Multiple | BRAF, RAS mutant | Sensitive if IC50 < 2000 |
| Ulixertinib | H1299 (Lung) | NRASQ61K | Varies by assay |
| HCT-116 (Colon) | KRASG13D | Varies by assay | |
| SH-SY5Y (Neuroblastoma) | N/A | Varies by assay | |
| U937 (Leukemia) | N/A | Varies by assay |
Note: Specific IC50 values for ERK-IN-4 were not publicly available. The data presented is for representative ERK inhibitors to illustrate the expected potency in relevant cancer cell lines. Sensitivity to ERK inhibitors is often correlated with the presence of activating mutations in the MAPK pathway, such as BRAF and RAS mutations.[6][7][9]
Signaling Pathway Diagrams
Caption: The canonical ERK signaling pathway and the point of inhibition by ERK-IN-X.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of ERK-IN-X on the viability of adherent cancer cells.[1]
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ERK-IN-X stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of ERK-IN-X in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ERK-IN-X. Include a vehicle control (DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Caption: Workflow for the MTT cell viability assay.
Western Blotting for Phospho-ERK (p-ERK) and Total ERK
This protocol describes how to assess the inhibitory effect of ERK-IN-X on ERK phosphorylation.[2][10]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
ERK-IN-X stock solution
-
Growth factor (e.g., EGF) for stimulation
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit for protein quantification
-
SDS-PAGE gels, PVDF membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells overnight, then pre-treat with desired concentrations of ERK-IN-X for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[1][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[10][11]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2][10]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[2]
-
Stripping and Re-probing (for Total ERK): To ensure equal protein loading, the same membrane can be stripped and re-probed for total ERK using the anti-total-ERK1/2 antibody.[2][12]
Caption: Workflow for Western Blot analysis of ERK phosphorylation.
Conclusion
The preliminary data and established methodologies presented in this guide underscore the therapeutic potential of targeting the ERK signaling pathway in cancers with aberrant MAPK activation. ERK-IN-X, as a representative direct ERK1/2 inhibitor, demonstrates a clear mechanism of action by blocking the phosphorylation of downstream substrates. The provided protocols for cell viability and Western blotting serve as a robust framework for evaluating the cellular efficacy and target engagement of novel ERK inhibitors. Further studies are warranted to explore the in vivo efficacy and safety profile of such compounds, as well as their potential in combination therapies to overcome drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ERK (Extracellular Signal-regulated Kinases) - Creative BioMart [creativebiomart.net]
- 5. researchwith.stevens.edu [researchwith.stevens.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. ppj.phypha.ir [ppj.phypha.ir]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cell-Permeable Properties of ERK-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinases (ERK1 and ERK2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cellular processes such as proliferation, differentiation, survival, and migration.[1] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. ERK-IN-4 is a cell-permeable inhibitor of ERK with demonstrated antiproliferative effects, positioning it as a valuable tool for research and potential drug development in oncology and immunology.[2]
This technical guide provides a comprehensive overview of the known properties of this compound and detailed experimental protocols for the thorough characterization of its cell-permeable properties and mechanism of action.
Physicochemical and Biological Properties of this compound
A summary of the key physicochemical and reported biological properties of this compound is provided below. This data is essential for its handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Weight | 328.814 g/mol | [2] |
| Molecular Formula | C₁₄H₁₇ClN₂O₃S | [2] |
| CAS Number | 1049738-54-6 | [2] |
| Target | ERK2 | [2] |
| Binding Affinity (Kd) | 5 µM for ERK2 | [2] |
| Cellular Activity | Completely inhibits cell proliferation in HeLa, A549, and SUM-159 cells at 10 µM-150 µM over 10 days. | [2] |
| Solubility | 15 mg/mL (45.62 mM) in DMSO; 2 mg/mL (6.08 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended for dissolution. | [2] |
Comparative Analysis of ERK Inhibitors
To provide context for the evaluation of this compound, the following table summarizes the inhibitory activities of several well-characterized ERK inhibitors. This data can serve as a benchmark for the expected potency of this compound in both biochemical and cellular assays.
| Inhibitor | Target(s) | Biochemical IC₅₀ | Cellular p-RSK IC₅₀ | Reference |
| SCH772984 | ERK1/2 | ERK1: 4 nM, ERK2: 1 nM | A375 cells: 140 nM | [3][4] |
| Ulixertinib (BVD-523) | ERK1/2 | ERK2: <0.3 nM | A375 cells: 140 nM | [3][4] |
| Temuterkib (LY3214996) | ERK1/2 | ERK1: 5 nM, ERK2: 5 nM | Not explicitly stated, but potently inhibits cellular p-RSK1. | [3][5] |
| FR 180204 | ERK1/2 | ERK1: 0.31 µM (Ki), ERK2: 0.14 µM (Ki) | Not available | [3] |
Experimental Protocols
Assessment of Cell Permeability
While this compound is described as cell-permeable, quantitative assessment is crucial for understanding its drug-like properties. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay are standard methods for this purpose.
This assay predicts passive, transcellular permeability.
Methodology:
-
Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane and sonicate to ensure complete dissolution.
-
Coating of Donor Plate: Pipette 5 µL of the lecithin/dodecane mixture into each well of a 96-well MultiScreen-IP PAMPA filter plate (the donor plate), avoiding contact with the membrane.
-
Preparation of Solutions:
-
Donor Solution: Prepare a solution of this compound at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with a suitable buffer.
-
-
Assay Assembly and Incubation:
-
Place the donor plate into the acceptor plate.
-
Incubate the assembled plate at room temperature for 16 hours in a sealed container with wet paper towels to minimize evaporation.
-
-
Analysis:
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV/Vis spectrophotometry or LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) can be calculated using established formulas that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
This assay uses the human colon adenocarcinoma cell line, Caco-2, which forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It provides insights into both passive and active transport mechanisms.[6]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a Transwell™ system for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥ 200 Ω x cm² is generally considered acceptable.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) compartment and measure its appearance in the basolateral (lower) compartment over time (e.g., at 30, 60, 90, and 120 minutes).
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral compartment and measure its appearance in the apical compartment over the same time course.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples from both compartments using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the area of the cell monolayer.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Calculation of Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Determination of Cellular Target Engagement and Potency
To confirm that this compound inhibits its intended target within a cellular context, a phospho-ERK (p-ERK) assay is essential. The In-Cell Western™ assay is a high-throughput method for this purpose.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A543, or SUM-159) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-16 hours.
-
Inhibitor Treatment: Pre-treat the cells with a dose range of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation. Include unstimulated and vehicle-treated stimulated controls.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Intercept® Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies against both phospho-ERK1/2 (e.g., anti-p-ERK (Thr202/Tyr204)) and a total protein or housekeeping protein for normalization (e.g., anti-Total ERK or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the cells and incubate with appropriate near-infrared fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Imaging and Analysis:
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phospho-ERK signal and the normalization signal.
-
Normalize the phospho-ERK signal to the total protein signal for each well.
-
Plot the normalized phospho-ERK signal against the concentration of this compound and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Visual representations of the ERK signaling pathway and the experimental workflows are provided below to aid in the understanding of the biological context and the experimental design.
Caption: The canonical ERK signaling pathway and the point of inhibition by this compound.
References
- 1. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 2. This compound | ERK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
ERK-IN-4: A Technical Guide for Studying Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the use of ERK-IN-4 as a tool for the investigation of the ERK/MAPK signal transduction pathway. This guide covers the mechanism of action of this compound, its biochemical and cellular effects, and detailed protocols for its application in research.
Introduction to the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] The pathway, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1][3] The core of this pathway is a three-tiered kinase cascade consisting of RAF (a MAP kinase kinase kinase), MEK (a MAP kinase kinase), and ERK (a MAP kinase).[4] Dysregulation of the ERK pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][5]
This compound: A Specific Inhibitor of ERK Function
This compound is a valuable chemical probe for dissecting the downstream functions of ERK1 and ERK2. Its primary utility lies in its ability to inhibit the kinase activity of ERK, thereby preventing the phosphorylation of its downstream substrates without affecting the upstream activation of ERK itself.
This compound functions as an inhibitor of ERK kinase activity. It binds preferentially to ERK2 with a dissociation constant (Kd) of 5 µM.[6][7] A key characteristic of this compound is that it does not block the phosphorylation of ERK by its upstream activator, MEK1/2.[6][7] Instead, it prevents the activated ERK from phosphorylating its downstream targets, such as Rsk-1 and the transcription factor Elk-1.[6][7] This specific mode of action allows researchers to isolate and study the functional consequences of ERK kinase activity downstream of its activation.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, providing a clear reference for its biochemical and cellular activities.
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Kd) | 5 µM | ERK2 | Preferential binding to ERK2.[6][7] |
| Cell Proliferation Inhibition | 10-150 µM | HeLa, A549, SUM-159 | Complete inhibition of cell proliferation observed after 10 days of treatment.[6][8] |
Visualizing the ERK Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical ERK signaling pathway and highlights the specific point of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound. These are generalized protocols that can be adapted for specific experimental needs.
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a downstream ERK target, such as RSK, without affecting the phosphorylation of ERK itself.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK activity.
-
Pre-treat the cells with a dose range of this compound (e.g., 1, 5, 10, 25, 50 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor such as EGF (Epidermal Growth Factor) or PMA (Phorbol 12-myristate 13-acetate) for 15-30 minutes to activate the ERK pathway.
2. Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% acrylamide).
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.
5. Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-RSK (Ser380)
-
Total RSK
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant ERK2.
1. Reagents and Materials:
-
Active, recombinant ERK2 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Substrate for ERK2 (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).
-
ATP (Adenosine triphosphate).
-
This compound at various concentrations.
-
96-well plates.
-
Method for detection (e.g., radiometric using [γ-32P]ATP or luminescence-based, such as ADP-Glo™ Kinase Assay).
2. Assay Procedure (Example using ADP-Glo™):
-
Prepare a reaction mixture containing the kinase buffer, active ERK2 enzyme, and the substrate in a 96-well plate.
-
Add this compound at a range of final concentrations (e.g., from 0.1 µM to 100 µM) or DMSO as a control.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km for ERK2.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, by following the ADP-Glo™ protocol. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for the comprehensive characterization of a novel ERK inhibitor like this compound.
Conclusion
This compound is a specific and valuable tool for researchers studying the ERK signal transduction pathway. Its mechanism of action, which targets the kinase activity of ERK without preventing its activation, allows for the precise dissection of downstream signaling events. The data and protocols provided in this guide offer a solid foundation for the effective use of this compound in both biochemical and cell-based assays, facilitating a deeper understanding of the multifaceted roles of ERK in health and disease.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ERK | TargetMol [targetmol.com]
Potential Therapeutic Applications of ERK-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a hallmark of many human cancers, often driven by mutations in upstream components like RAS and RAF.[3][4] Consequently, ERK has emerged as a promising target for therapeutic intervention, particularly in cancers that have developed resistance to upstream inhibitors.[4][5] ERK-IN-4 is an inhibitor of ERK that preferentially binds to ERK2.[6] It functions by specifically inhibiting the phosphorylation of ERK substrates such as Rsk-1 and Elk-1, with minimal impact on the phosphorylation of ERK itself by its upstream activator MEK1/2.[6] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, summarizing available data and detailing relevant experimental protocols to facilitate further research and development.
Introduction to ERK Signaling and its Role in Cancer
The MAPK/ERK pathway is a highly conserved signaling cascade that relays extracellular signals from growth factors and mitogens to the nucleus, ultimately controlling fundamental cellular processes.[2][7] The canonical pathway involves a sequential activation of kinases: RAS, RAF, MEK, and finally ERK.[8] Once activated by MEK, ERK phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and promote cell cycle progression.[9][10]
In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of the MAPK/ERK pathway, driving uncontrolled cell proliferation and tumor growth.[3][4] While inhibitors targeting BRAF and MEK have shown clinical efficacy, acquired resistance often develops through reactivation of ERK signaling.[4][5] This underscores the therapeutic potential of directly targeting ERK to overcome resistance and provide a durable anti-cancer response.[4]
Mechanism of Action of this compound
This compound is a selective inhibitor of ERK, with a preferential affinity for the ERK2 isoform, demonstrating a dissociation constant (Kd) of 5 μM.[6] Unlike ATP-competitive inhibitors, this compound acts by inhibiting the ability of activated ERK to phosphorylate its downstream substrates, such as Rsk-1 and Elk-1.[6] This mode of action is significant as it does not interfere with the upstream activation of ERK by MEK.[6] By blocking the final output of the MAPK cascade, this compound can effectively shut down the proliferative signals, even in the presence of upstream mutations that lead to constitutive pathway activation.
Data Presentation: In Vitro Efficacy of ERK Inhibitors
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the in vitro efficacy of other well-characterized ERK inhibitors against various cancer cell lines. This data provides a benchmark for the expected potency of compounds targeting the ERK pathway.
Table 1: IC50 Values for ERK Inhibition by Selected ERK Inhibitors
| Compound | Cell Line | ERK Inhibition IC50 (nM) |
| SCH772984 | SH-SY5Y | 75 |
| Ulixertinib | SH-SY5Y | 86 |
| Ravoxertinib | SH-SY5Y | 97 |
| VX-11e | HCT-116 | 39 |
| Ulixertinib | HCT-116 | 32 |
Data sourced from a study on cell type-specific correlations between ERK activity and cell viability.[11]
Table 2: IC50 Values for Cell Viability by Selected ERK Inhibitors
| Compound | Cell Line | Cell Viability IC50 (nM) |
| SCH772984 | SH-SY5Y | 24 |
| Ulixertinib | SH-SY5Y | 180 |
| Ravoxertinib | SH-SY5Y | 467 |
| VX-11e | HCT-116 | 12 |
| Ulixertinib | HCT-116 | 36 |
| SCH772984 | U937 | 1700 |
| Ulixertinib | U937 | 4500 |
| VX-11e | U937 | 5700 |
Data sourced from a study on cell type-specific correlations between ERK activity and cell viability.[6][11]
Experimental Protocols
Western Blotting for Phospho-ERK and Total ERK
This protocol is a standard method to assess the inhibition of ERK signaling in response to treatment with an ERK inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the bands using an imaging system.[5]
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the phospho-ERK antibodies and re-probed with an antibody against total ERK.[4]
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of ERK.
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase assay buffer
-
Myelin Basic Protein (MBP) or other ERK substrate
-
[γ-³²P]ATP
-
This compound at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, recombinant active ERK2, and the substrate (e.g., MBP).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Stop Reaction: After a specific incubation time (e.g., 20-30 minutes), stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. The activity is proportional to the amount of phosphorylated substrate.
Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to determine the effect of an ERK inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Cell culture medium
-
This compound at various concentrations
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.
Potential Therapeutic Applications and Future Directions
The primary therapeutic application of this compound and other ERK inhibitors lies in the treatment of cancers with a dysregulated MAPK pathway.[5] This includes tumors harboring BRAF or RAS mutations, which are prevalent in melanoma, colorectal cancer, and pancreatic cancer.[3] A key advantage of targeting ERK is the potential to overcome acquired resistance to RAF and MEK inhibitors.[4][5]
Furthermore, combinatorial therapies involving ERK inhibitors and other targeted agents or chemotherapies are being actively explored.[5] For instance, combining an ERK inhibitor with a PI3K/mTOR pathway inhibitor has shown promise in preclinical models of melanoma with acquired resistance to BRAF inhibitors.[5]
Future research on this compound should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 values of this compound across a wide panel of cancer cell lines with known genetic backgrounds.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models.[12][13]
-
Pharmacokinetic and pharmacodynamic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and establishing a clear relationship between drug exposure and target inhibition in vivo.
-
Identification of predictive biomarkers: Discovering biomarkers that can identify patients most likely to respond to this compound therapy.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers driven by the MAPK signaling pathway. Its mechanism of action, which involves the direct inhibition of ERK substrate phosphorylation, offers a strategy to overcome resistance to upstream inhibitors. While further preclinical and clinical data are needed to fully elucidate its therapeutic potential, the rationale for targeting ERK is strong. The experimental protocols and data presented in this guide provide a framework for researchers to advance the development of this compound and other next-generation ERK inhibitors for the benefit of cancer patients.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for ERK-IN-4 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in fundamental cellular processes such as proliferation, differentiation, survival, and migration. This pathway, also known as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in various diseases, including cancer, making it a prime target for therapeutic intervention. The activation of this cascade culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). Consequently, measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing the activity of this pathway. ERK-IN-4 is a cell-permeable inhibitor of ERK1/2, making it a valuable tool for studying the downstream effects of ERK inhibition and for the development of novel therapeutics.
This application note provides a detailed protocol for performing a Western blot to measure the levels of p-ERK in cell lysates following treatment with this compound.
Mechanism of Action
This compound is an inhibitor that preferentially binds to ERK2.[1] By inhibiting the kinase activity of ERK, this compound prevents the phosphorylation of its downstream substrates, such as RSK (Ribosomal S6 Kinase) and Elk-1 (ETS Like-1 protein), which are critical for transcriptional regulation and other cellular responses.[1] Notably, this compound has minimal effect on the phosphorylation of ERK itself by its upstream activator MEK1/2.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing researchers with essential information for experimental design.
| Parameter | Value | Cell Line(s) | Notes |
| Binding Affinity (Kd) | 5 µM | Not specified | Preferentially binds to ERK2.[1] |
| Inhibition of Cell Proliferation | 10-75 µM (10 days) | HeLa, A549, SUM-159 | Complete inhibition of cell proliferation was observed.[1][2] |
| Inhibition of Downstream Substrate Phosphorylation | 100 µM | HeLa | Inhibits ERK-mediated phosphorylation of Rsk-1 (on Thr573) and Elk-1.[1] |
Signaling Pathway
The diagram below illustrates the canonical ERK signaling pathway and highlights the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a phosphorylation cascade that activates Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, leading to various cellular responses. This compound directly inhibits the kinase activity of ERK, thereby preventing the phosphorylation of its downstream substrates.
ERK Signaling Pathway and this compound Inhibition.
Experimental Protocol: Western Blot for p-ERK Analysis
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of ERK using Western blotting.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or mouse anti-total ERK1/2
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system or X-ray film
Experimental Workflow
Western Blot Experimental Workflow.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% or 12%).
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
-
Stripping and Re-probing (for Total ERK and Loading Control):
-
To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK and a loading control (e.g., β-actin).
-
Incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 8-12 using the anti-total ERK1/2 and anti-β-actin antibodies.
-
Data Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample. This ratio is then compared across the different treatment conditions. Treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 and the loading control should remain relatively unchanged.
References
Application Notes and Protocols for ERK-IN-4 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinases (ERK1 and ERK2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cellular processes such as proliferation, differentiation, and survival[1][2][3]. Dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK1/2 compelling targets for therapeutic intervention[2]. ERK-IN-4 is a cell-permeable inhibitor of ERK with demonstrated antiproliferative effects, making it a valuable tool for studying the physiological roles of ERK and for potential drug development. This document provides detailed protocols for utilizing this compound in an in vitro kinase activity assay to determine its potency and characterize its inhibitory effects on ERK2.
Product Information: this compound
| Property | Value | Reference |
| Description | Cell-permeable ERK inhibitor with potential antiproliferative effects. | [4][5] |
| Target | ERK2 | [5] |
| Potency (Kd) | 5 µM | [5] |
| CAS Number | 1049738-54-6 | [4] |
Note: The biochemical IC50 value for this compound is not publicly available. The dissociation constant (Kd) is provided as an indicator of potency.
Principle of the Kinase Activity Assay
The recommended method for determining the in vitro efficacy of this compound is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light signal correlates with the amount of ADP produced and therefore, the activity of the ERK kinase[6][7].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ERK signaling pathway and the experimental workflow for the in vitro kinase assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant active ERK2 (human, full-length)
-
Substrate: Myelin Basic Protein (MBP)
-
Inhibitor: this compound
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Buffer: Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]
-
ATP: Adenosine 5'-triphosphate
-
Plates: White, opaque 384-well assay plates
-
Solvent: DMSO (for inhibitor dilution)
-
Instrumentation: Multichannel pipettes, plate reader with luminescence detection capabilities.
Protocol for ERK2 Kinase Activity Assay
This protocol is adapted for a 384-well plate format and is based on the ADP-Glo™ Kinase Assay principle[6][7].
1. Reagent Preparation:
-
Kinase Buffer: Prepare the kinase reaction buffer as specified.
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in kinase buffer to achieve the desired concentration range for the IC50 determination (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.
-
-
Enzyme Preparation: Dilute the active ERK2 enzyme in kinase buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the amount that yields a signal within the linear range of the assay[6].
-
Substrate/ATP Mix: Prepare a solution containing the substrate (MBP) and ATP in kinase buffer. The ATP concentration should be at or near the Km for ERK2 for competitive inhibitors, or as determined by assay optimization.
2. Assay Procedure:
-
Add Inhibitor: To the wells of a 384-well plate, add 1 µl of the this compound serial dilutions or the DMSO vehicle control.
-
Add Enzyme: Add 2 µl of the diluted ERK2 enzyme to each well.
-
Initiate Reaction: Add 2 µl of the substrate/ATP mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence signal on a plate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
The luminescence signal is proportional to the amount of ADP produced.
-
Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Signal_Inhibitor is the signal from wells with this compound.
-
Signal_Vehicle is the signal from wells with DMSO only (representing 0% inhibition).
-
Signal_Background is the signal from wells with no enzyme (representing 100% inhibition).
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound and provides a comparison with other well-characterized ERK inhibitors.
| Inhibitor | Target(s) | Potency (Biochemical Assay) | Cell-Based Potency | Mechanism of Action |
| This compound | ERK2 | Kd: 5 µM | Proliferation IC50: 10-150 µM (cell type dependent) | Not specified |
| SCH772984 | ERK1/2 | IC50: 4 nM (ERK1), 1 nM (ERK2)[8] | - | ATP-competitive[8] |
| Ulixertinib (BVD-523) | ERK1/2 | IC50: <0.3 nM (ERK2) | - | ATP-competitive, reversible covalent[8] |
| FR180204 | ERK1/2 | Ki: 0.31 µM (ERK1), 0.14 µM (ERK2)[9] | - | ATP-competitive[9] |
Conclusion
This compound is a useful tool for probing the function of the ERK signaling pathway. The provided protocol for an in vitro kinase activity assay offers a robust method for determining the potency (IC50) of this compound and other potential inhibitors. Careful optimization of assay conditions, particularly enzyme and ATP concentrations, is crucial for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers aiming to characterize the inhibitory effects of this compound on ERK2 activity.
References
- 1. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 2. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application of ERK-IN-4 in Melanoma Research: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of ERK-IN-4 in melanoma research is limited in publicly available literature. Therefore, this document utilizes the well-characterized and clinically evaluated ERK1/2 inhibitor, Ulixertinib (BVD-523) , as a representative model to provide detailed application notes and protocols. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of novel ERK inhibitors like this compound in the context of melanoma.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS/RAF/MEK/ERK cascade, is a critical driver of melanoma development and progression.[1] Hyperactivation of this pathway, frequently caused by mutations in BRAF (~50% of cases) and NRAS (~28% of cases), leads to uncontrolled cell proliferation, survival, and metastasis.[2] While BRAF and MEK inhibitors have shown significant clinical efficacy, the development of resistance, often through the reactivation of ERK signaling, remains a major challenge.[2][3]
Direct inhibition of ERK1 and ERK2, the final kinases in this cascade, represents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[3][4] this compound is a cell-permeable ERK inhibitor with potential antiproliferative effects. This document provides a framework for its application in melanoma research, using Ulixertinib (BVD-523) as a practical exemplar.
Mechanism of Action: Targeting the Core of the MAPK Pathway
The RAS/RAF/MEK/ERK pathway is a phosphorylation cascade that relays extracellular signals to the nucleus to regulate gene expression. In melanoma, oncogenic mutations lead to constitutive activation of this pathway, culminating in the phosphorylation and activation of ERK1/2. Activated ERK then phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, promoting cell cycle progression and cell survival.
ERK inhibitors like Ulixertinib are ATP-competitive, binding to the kinase domain of both ERK1 and ERK2 and preventing their catalytic activity. This blockade of ERK phosphorylation of its downstream targets is the primary mechanism by which these inhibitors exert their anti-tumor effects.
References
Application Notes and Protocols for ERK-IN-4 in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1] In non-small cell lung cancer (NSCLC), aberrant activation of the ERK pathway, often driven by mutations in genes like KRAS or EGFR, is a frequent oncogenic event.[2][3] This makes the ERK protein a compelling target for therapeutic intervention.
ERK-IN-4 is a cell-permeable inhibitor of ERK that has demonstrated antiproliferative effects.[4] Its utility in NSCLC research is highlighted by its activity in the A549 NSCLC cell line.[4] These application notes provide a comprehensive guide for utilizing this compound in NSCLC studies, including its mechanism of action, protocols for key experiments, and expected outcomes. While specific peer-reviewed data on this compound is limited, the provided protocols are based on established methodologies for other well-characterized ERK inhibitors in the field of NSCLC research.
Mechanism of Action
This compound functions as a direct inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). By binding to ERK, it prevents the phosphorylation of its downstream substrates, thereby blocking the propagation of growth and survival signals. The canonical MAPK/ERK signaling pathway is initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of Ras, which in turn activates Raf and then MEK. MEK subsequently phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus to regulate transcription factors or remain in the cytoplasm to phosphorylate various substrates, ultimately driving cell proliferation and survival.[1] Inhibition of ERK by this compound is expected to lead to a G1 cell cycle arrest and induction of apoptosis in NSCLC cells dependent on this pathway for their growth and survival.
However, studies with other ERK inhibitors have revealed a potential for paradoxical effects, such as the induction of an epithelial-to-mesenchymal transition (EMT) and an increase in the cancer stem cell (CSC) population.[2] This highlights the importance of comprehensive downstream analysis when evaluating the effects of ERK inhibitors.
Data Presentation
The following tables summarize representative quantitative data for ERK inhibitors in NSCLC cell lines. Note that specific data for this compound is limited, and the presented data for other inhibitors should be used as a reference for designing experiments.
Table 1: In Vitro IC50 Values for ERK Inhibitors in NSCLC Cell Lines
| Cell Line | Cancer Type | ERK Inhibitor | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | This compound | 10 - 150 (effective concentration range for proliferation inhibition) | [4] |
| A549 | Non-Small Cell Lung Cancer | BVD-523 (Ulixertinib) | ~2.5 | [2] |
| HCC827 | Non-Small Cell Lung Cancer | BVD-523 (Ulixertinib) | ~2.5 | [2] |
| A549 | Non-Small Cell Lung Cancer | SCH772984 | ~2.5 | [2] |
| HCC827 | Non-Small Cell Lung Cancer | SCH772984 | ~2.5 | [2] |
Table 2: Effects of ERK Inhibition on Downstream Signaling and Phenotypes in NSCLC Cells
| Experiment | Cell Line | Treatment | Observation | Reference |
| Western Blot | A549, HCC827 | BVD-523 (2.5 µM) | Decreased p-RSK (a downstream target of ERK) | [2] |
| Cell Viability | A549 | This compound (10-150 µM) | Complete inhibition of cell proliferation | [4] |
| EMT Marker Expression | A549, HCC827 | BVD-523 (2.5 µM) | Decreased E-Cadherin, Increased Vimentin | [2] |
| Cancer Stem Cell Population | A549, HCC827 | BVD-523 (2.5 µM) | Increased ALDH+ population | [2] |
Mandatory Visualizations
References
Application Notes and Protocols for ERK Inhibitor (ERK-IN-X) in In Vivo Animal Models
Disclaimer: No specific in vivo dosage information for a compound designated "ERK-IN-4" is publicly available. The following application notes and protocols are a synthesis of information from studies on various structurally and functionally similar ERK inhibitors. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals for establishing in vivo dosages and experimental workflows for novel ERK inhibitors, herein referred to as "ERK-IN-X".
Introduction
The Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3][4] Dysregulation of the ERK pathway is a hallmark of many human cancers and other diseases, making it a prime target for therapeutic intervention.[1][2][5][6] ERK-IN-X represents a potent and selective inhibitor of ERK1 and ERK2. These application notes provide a framework for the preclinical in vivo evaluation of ERK-IN-X, including recommended dosage ranges, administration protocols, and methods for assessing target engagement and efficacy in various animal models.
Signaling Pathway
The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade.[7][8] It is typically initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors. This leads to the activation of the small GTPase Ras, which in turn activates a kinase cascade consisting of Raf, MEK1/2, and finally ERK1/2.[8] Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to phosphorylate a multitude of substrates, including transcription factors, leading to changes in gene expression and cellular responses.[9]
Caption: The Ras-Raf-MEK-ERK Signaling Pathway and the inhibitory action of ERK-IN-X.
In Vivo Dosage and Administration
The optimal dosage and administration route for ERK-IN-X will depend on the specific animal model, the disease context, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. The following tables summarize dosages and schedules for various ERK pathway inhibitors reported in the literature, which can serve as a starting point for designing studies with ERK-IN-X.
Dosage Summary for ERK Pathway Inhibitors in Rodent Models
| Inhibitor | Animal Model | Disease Model | Dosage | Route | Dosing Schedule | Reference |
| Erk-IN-7 | Balb/c mice | (MTD study) | 50 mg/kg | PO | Daily | [10] |
| Erk-IN-7 | A375 xenograft mice | Melanoma | 25 mg/kg | PO | Daily | [10] |
| PD325901 (Mirdametinib) | BTBR mice | Autism | Not specified | Not specified | Not specified | [11] |
| SL327 | Mice | Cocaine-induced CPP | 30 mg/kg | Not specified | Single dose 1h before re-exposure | [12] |
| PD-0325901 | Mice | Pancreatic adaptive growth | Not specified | Gavage or in chow | Twice daily | [13] |
| Trametinib (GSK-1120212) | Mice | Pancreatic adaptive growth | Not specified | In chow | Continuous | [13] |
Note: "PO" refers to oral gavage.
Formulation
The formulation of ERK-IN-X for in vivo administration is critical for ensuring adequate bioavailability. Common vehicles for kinase inhibitors include:
-
Aqueous solutions: For water-soluble compounds.
-
Suspensions: Using agents like 0.5% carboxymethylcellulose (CMC) for poorly soluble compounds.
-
Solutions with co-solvents: Such as a mixture of DMSO and PEG300.
It is essential to perform solubility and stability tests of ERK-IN-X in the chosen vehicle prior to in vivo studies.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of ERK-IN-X that can be administered without causing dose-limiting toxicity.
Methodology:
-
Use healthy, age-matched animals (e.g., Balb/c mice, 3-5 per group).
-
Administer escalating doses of ERK-IN-X (e.g., 10, 25, 50, 100 mg/kg) daily for 5-7 days.[10]
-
Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity, including:
-
Body weight loss (a loss of >15-20% is often considered a sign of significant toxicity).[10]
-
Changes in behavior (lethargy, agitation).
-
Changes in physical appearance (piloerection, hunched posture).
-
-
The MTD is defined as the highest dose that does not induce significant toxicity.[10]
Pharmacodynamic (PD) Assay
Objective: To assess the in vivo inhibition of ERK phosphorylation (p-ERK) by ERK-IN-X.
Methodology:
-
Use tumor-bearing mice (e.g., A375 xenografts) or a relevant disease model.
-
Administer a single dose of ERK-IN-X at a well-tolerated dose (e.g., 25 mg/kg).
-
Collect tumor or relevant tissue samples at various time points post-dose (e.g., 2, 4, 8, 24 hours).
-
Prepare tissue lysates and perform Western blot analysis to detect levels of p-ERK and total ERK.
-
Quantify the p-ERK/total ERK ratio to determine the extent and duration of target inhibition. A sustained inhibition of >80% is often desired.[10]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of ERK-IN-X in a cancer xenograft model.
Methodology:
-
Implant tumor cells (e.g., A375 melanoma cells) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control and ERK-IN-X at one or more doses).
-
Administer treatment daily via the determined route (e.g., oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., PD markers, histology).
-
Calculate Tumor Growth Inhibition (TGI) to assess efficacy.
Experimental Workflow Visualization
References
- 1. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of ERK ( Extracellular Signal Regulated Kinase), Part of the Neurotrophin Signal Transduction Cascade, in the Rat Mesolimbic Dopamine System by Chronic Exposure to Morphine or Cocaine | Journal of Neuroscience [jneurosci.org]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A clinically relevant selective ERK-pathway inhibitor reverses core deficits in a mouse model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERK-IN-4 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERK-IN-4 is a cell-permeable inhibitor of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4][5] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making ERK an attractive target for therapeutic intervention. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO), along with essential data and handling instructions.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 328.81 g/mol [1][2] |
| Chemical Formula | C₁₄H₁₇ClN₂O₃S[1] |
| CAS Number | 1049738-54-6[1] |
| Solubility in DMSO | ≥ 15 mg/mL (≥ 45.62 mM)[1] |
| Appearance | Crystalline solid |
| Storage of Powder | -20°C for up to 3 years |
| Storage of DMSO Stock Solution | -80°C for up to 1 year[1] |
Signaling Pathway
The MAPK/ERK signaling pathway is a multi-tiered kinase cascade that transduces extracellular signals from growth factors and other stimuli to the nucleus, ultimately regulating gene expression and cellular responses. A simplified diagram of this pathway is presented below.
Caption: Simplified MAPK/ERK Signaling Pathway showing the inhibitory action of this compound.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath (optional)
-
Calibrated pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-dissolution Preparation:
-
Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, which can absorb moisture from the air when cold.
-
-
Calculation:
-
To prepare a 10 mM stock solution, the required amount of this compound powder needs to be calculated based on its molecular weight (328.81 g/mol ).
-
Calculation:
-
Weight (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution: 1 mL x 10 mmol/L x 328.81 g/mol = 3.2881 mg
-
-
Accurately weigh out 3.29 mg of this compound powder.
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube containing the powder.
-
-
Solubilization:
-
Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath sonicator for 10-15 minutes.
-
Alternatively, or in addition to sonication, the solution can be gently warmed in a 37°C water bath for 5-10 minutes. Vortex again after warming.
-
Ensure the solution is clear and free of any visible precipitate before proceeding.
-
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for the preparation of an this compound stock solution in DMSO.
Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to one year).[1] For short-term storage (up to one month), -20°C is acceptable.
Preparation of Working Solutions
-
When preparing working solutions for cell-based assays, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Safety Precautions
-
This compound is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact with skin and eyes.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
Application Notes and Protocols for ERK-IN-4 in Cell Proliferation MTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2] ERK-IN-4 is a cell-permeable inhibitor of ERK that preferentially binds to ERK2. It functions by inhibiting the phosphorylation of downstream targets of ERK, such as Rsk-1 and Elk-1, thereby impeding the signaling cascade that leads to cell proliferation. These application notes provide a detailed protocol for utilizing this compound in a colorimetric MTT assay to assess its impact on cell proliferation.
Mechanism of Action: The ERK Signaling Pathway
The ERK/MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a multi-tiered kinase cascade. It is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface by growth factors. This leads to the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: RAF (a MAP3K), MEK (a MAP2K), and finally ERK (a MAPK).[1][3][4] Activated ERK then translocates to the nucleus to phosphorylate and activate various transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.[1]
Diagram of the ERK Signaling Pathway
Caption: The ERK/MAPK signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known anti-proliferative activity of this compound from supplier data. It is important to note that these values were obtained from a 10-day colony formation assay, and IC50 values from a shorter-term MTT assay may vary.
| Compound | Cell Line(s) | Assay Type | Concentration Range for Proliferation Inhibition | Data Source |
| This compound | HeLa, A549, SUM-159 | Colony Formation | 10 µM - 150 µM (over 10 days) | Supplier Data |
Experimental Protocol: Cell Proliferation MTT Assay
This protocol provides a detailed methodology for determining the effect of this compound on the proliferation of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
Materials
-
Adherent cancer cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration, and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
Percentage of Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.[6][7]
-
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for evaluating the effect of this compound on cell proliferation.
Caption: Workflow for the MTT cell proliferation assay with this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Detecting p-ERK Inhibition Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.[1][3][4] The activation of the MAPK/ERK pathway culminates in the phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[5][6] Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing the activity of this pathway and the efficacy of its inhibitors.[1] This application note provides a detailed protocol for using Western blot to detect and quantify the inhibition of ERK phosphorylation.
Signaling Pathway
The MAPK/ERK signaling cascade is initiated by extracellular signals, such as growth factors, binding to receptor tyrosine kinases (RTKs) on the cell surface.[3][7] This triggers a cascade of intracellular signaling events, leading to the sequential activation of Ras, Raf, and MEK, which ultimately phosphorylates and activates ERK.[3][7][8] Activated p-ERK can then translocate to the nucleus to regulate gene expression, leading to various cellular responses.[4][7]
Experimental Protocol
This protocol outlines the steps for treating cells with an ERK inhibitor, preparing cell lysates, and performing a Western blot to detect p-ERK and total ERK levels.
Materials
-
Cell Line: A suitable cell line with an active ERK pathway (e.g., A375, HCT116).[1]
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).[1]
-
ERK Inhibitor: e.g., Erk-IN-7.
-
Stimulant (optional): e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA).[1]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1][9][10]
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE Gels and Buffers
-
PVDF Membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., Cell Signaling Technology #9101).
-
Rabbit anti-total ERK1/2 antibody (e.g., Cell Signaling Technology #4695).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Imaging System
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. rndsystems.com [rndsystems.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application of ERK Pathway Inhibitors in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the Extracellular signal-regulated kinase (ERK) pathway in neuroblastoma and the application of its inhibitors as a potential therapeutic strategy. Due to the limited specific data on "ERK-IN-4," this document synthesizes findings from research on various ERK and MEK inhibitors to provide a general framework for their application in neuroblastoma cell lines.
The RAS-MAPK signaling cascade is a critical pathway involved in cell proliferation, differentiation, survival, and drug resistance.[1][2] In neuroblastoma, particularly in relapsed cases, this pathway is often overactivated due to mutations in its components.[1] Inhibition of this pathway, specifically targeting MEK or ERK, has shown promise in preclinical studies by reducing cell proliferation, inducing apoptosis, and inhibiting tumor growth.[2][3]
Quantitative Data: Inhibitor Efficacy in Neuroblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ERK and MEK inhibitors in different neuroblastoma cell lines, providing a comparative view of their potency.
| Inhibitor | Target | Cell Line | IC50 Value | Reference |
| Ulixertinib | ERK | NGP | ~100 nM | [1] |
| SK-N-BE(2) | ~250 nM | [1] | ||
| CHLA255 | ~300 nM | [1] | ||
| SK-N-AS | ~400 nM | [1] | ||
| Cabozantinib | Multi-kinase (including RET and affecting ERK) | Multiple Cell Lines | 1.6 - 16.2 µM | [4] |
| MEK162 | MEK | Sensitive Cell Lines | <10 nM - 5 µM | [5] |
| Resistant Cell Lines | >20 µM | [5] | ||
| CI-1040 | MEK | SH-SY5Y | (IC50 value not explicitly stated, but effective) | [2] |
| SK-N-AS | (IC50 value not explicitly stated, but effective) | [2] | ||
| LAN-5 | (IC50 value not explicitly stated, but effective) | [2] | ||
| IMR-32 | (IC50 value not explicitly stated, but effective) | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating ERK pathway inhibitors in neuroblastoma cell lines.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human neuroblastoma cell lines such as NGP, SK-N-BE(2), CHLA255, SK-N-AS, SH-SY5Y, LAN-5, and IMR-32 are commonly used.[1][2]
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Inhibitors: Prepare stock solutions of ERK inhibitors (e.g., Ulixertinib, SCH772984) in DMSO and store at -20°C or -80°C.[6] The final concentration of DMSO in the culture medium should be kept below 0.1%.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells to determine cell viability after inhibitor treatment.
-
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ERK inhibitor for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C.
-
For CCK-8, measure the absorbance at 450 nm using a microplate reader.
-
For MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals and measure the absorbance at 490 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using software like GraphPad Prism.[2]
-
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation, particularly the inhibition of ERK phosphorylation.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the ERK inhibitor at various concentrations (e.g., 1x and 5x IC50) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phosphorylated ERK (p-ERK), total ERK, and apoptosis markers like cleaved PARP.[8][9] Loading controls such as actin or vinculin should also be used.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival after drug treatment.
-
Procedure:
-
Coat the bottom of 6-well plates with a layer of 0.6% agar in complete medium.
-
Harvest and resuspend a low number of cells (e.g., 500-1000 cells) in complete medium containing 0.3% agar and the desired concentration of the ERK inhibitor (e.g., 1x and 5x IC50).[1]
-
Plate this cell suspension on top of the base agar layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, adding fresh medium with the inhibitor twice a week.
-
Stain the colonies with 0.5% (w/v) crystal violet or MTT solution.[1][2]
-
Count the number of colonies (typically >50 cells) manually or using imaging software.[2]
-
Normalize the colony numbers to the vehicle-treated control to determine the effect of the inhibitor on clonogenic survival.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Targeting of the Raf-MEK-ERK Signaling Cascade Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sensitivity of neuroblastoma to the novel kinase inhibitor cabozantinib is mediated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of MEK inhibition in neuroblastoma tumor cells. - ASCO [asco.org]
- 6. The Different Impact of ERK Inhibition on Neuroblastoma, Astrocytoma, and Rhabdomyosarcoma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroblastoma patient outcomes, tumor differentiation, and ERK activation are correlated with expression levels of the ubiquitin ligase UBE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE ESSENTIAL ROLE OF ERK IN 4-OXO-2-NONENAL MEDIATED CYTOTOXICITY IN SH-SY5Y HUMAN NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The essential role of ERK in 4-oxo-2-nonenal-mediated cytotoxicity in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Line Sensitivity to ERK Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][3] ERK inhibitors are a class of small molecules designed to block the activity of ERK1 and ERK2, the terminal kinases in this pathway.[4] Determining which cancer cell lines are sensitive to ERK inhibition is a crucial step in preclinical drug development and for identifying patient populations that may benefit from these targeted therapies. These application notes provide a comprehensive guide to identifying cell lines sensitive to ERK inhibitor treatment, including detailed experimental protocols and data interpretation.
Mechanism of Action
The MAPK/ERK pathway is a chain of proteins that relays signals from cell surface receptors to the DNA in the nucleus.[5] The cascade typically begins with the activation of a receptor tyrosine kinase, which leads to the sequential activation of RAS, RAF, MEK, and finally ERK.[3] Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression or remain in the cytoplasm to phosphorylate various substrates, ultimately controlling cellular processes like proliferation and survival.[6] ERK inhibitors are typically ATP-competitive, binding to the kinase domain of ERK1 and ERK2 to prevent the phosphorylation of their downstream targets.[7] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on the ERK pathway for their growth and survival.[8]
Data Presentation: Cell Line Sensitivity to ERK Inhibitors
The sensitivity of various cancer cell lines to different ERK inhibitors is summarized below. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% after a specified duration of treatment.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Notes |
| SCH772984 | HCT-116 | Colon Cancer | ~25 (for pRSK1 inhibition) | KRASG13D mutant.[9][10] |
| SH-SY5Y | Neuroblastoma | ~50 (for pRSK1 inhibition) | [9][10] | |
| H1299 | Lung Cancer | Not specified | NRASQ61K mutant.[9] | |
| Ulixertinib (BVD-523) | HCT-116 | Colon Cancer | ~25 (for pRSK1 inhibition) | [9][10] |
| SH-SY5Y | Neuroblastoma | ~50 (for pRSK1 inhibition) | [9][10] | |
| HCT-116 | Colon Cancer | 154.97 | In a xenograft model.[4] | |
| VX-11e | HCT-116 | Colon Cancer | ~25 (for pRSK1 inhibition) | [9][10] |
| SH-SY5Y | Neuroblastoma | ~50 (for pRSK1 inhibition) | [9][10] | |
| KO-947 | Not specified | - | 10 | Effective in blocking proliferation of tumor cells with abnormal ERK signaling.[4] |
| FR180204 | Not specified | - | 510 (ERK1), 330 (ERK2) | Enzyme inhibition IC50.[11] |
| Compound 39 | HCT-116 | Colon Cancer | 0.7 (ERK2 enzyme) | Showed strong anti-tumor activity in a xenograft model.[4] |
| Compound 22 | HeLa, A549 | Cervical, Lung Cancer | ~15,000-20,000 (HeLa), 25,000 (A549) | Cell proliferation IC50.[11] |
| Compound 23 | HeLa, A549 | Cervical, Lung Cancer | ~15,000-20,000 (HeLa), 15,000 (A549) | Cell proliferation IC50.[11] |
| Compound 25 | HeLa | Cervical Cancer | ~5,000 | Cell proliferation IC50.[11] |
| Compound 26 | HeLa | Cervical Cancer | ~10,000-25,000 | Cell proliferation IC50.[11] |
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the effect of an ERK inhibitor on the viability of cancer cell lines and to calculate the IC50 value.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ERK inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates (clear-walled for MTT, opaque-walled for CellTiter-Glo®)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the ERK inhibitor in complete growth medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.[7][12]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Viability Assessment:
-
For MTT Assay: After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[12]
-
For CellTiter-Glo® Assay: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[7]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Western Blotting for ERK Phosphorylation
This protocol is used to assess the direct inhibitory effect of the compound on the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Serum-free medium
-
ERK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Growth factor (e.g., EGF, 100 ng/mL)
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.[12]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the ERK inhibitor or vehicle control for 1-2 hours.[12]
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Transfer the proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against p-ERK1/2 overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and develop with a chemiluminescent substrate.[12]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[7]
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ERK (Extracellular Signal-regulated Kinases) - Creative BioMart [creativebiomart.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: In Vivo Formulation of ERK-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERK-IN-4 is a cell-permeable inhibitor of Extracellular Signal-Regulated Kinase (ERK), binding preferentially to ERK2 with a reported Kd of 5 μM.[1] It specifically inhibits ERK-mediated phosphorylation of its downstream substrates, such as Rsk-1 and Elk-1, with minimal effect on the phosphorylation of ERK itself by its upstream activator MEK1/2.[1] The ERK/MAPK signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making ERK an attractive target for therapeutic intervention.[3][5]
The therapeutic potential of this compound in preclinical in vivo models is contingent on the development of a stable and biocompatible formulation that ensures adequate bioavailability. Like many small molecule kinase inhibitors, this compound has poor aqueous solubility, presenting a significant challenge for in vivo administration. This application note provides a detailed protocol for the formulation of this compound using a co-solvent system of polyethylene glycol 300 (PEG300) and Tween 80, designed to enhance its solubility and stability for in vivo studies.
Principles of the Formulation
This protocol utilizes a widely adopted vehicle for poorly water-soluble compounds, consisting of a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween 80, and saline.
-
DMSO: A powerful aprotic solvent, DMSO is used to initially dissolve this compound. However, its concentration in the final formulation must be minimized due to potential toxicity in animal models. For most preclinical studies, a final DMSO concentration below 10% is recommended.[6]
-
PEG300: A low-molecular-weight grade of polyethylene glycol, PEG300 is a water-miscible co-solvent that significantly enhances the solubility of hydrophobic compounds.[7][8]
-
Tween 80 (Polysorbate 80): A non-ionic surfactant and emulsifier, Tween 80 is included to improve the stability of the formulation and prevent precipitation of the compound upon dilution in an aqueous medium. It can form micelles that encapsulate the drug, increasing its apparent solubility.[9][10]
-
Saline (0.9% NaCl): Used as the aqueous phase to bring the formulation to the final desired volume and ensure isotonicity for in vivo administration.
This combination of excipients creates a stable, clear solution suitable for various administration routes, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection.
Quantitative Data Summary
The following table outlines the composition of the recommended vehicle for the in vivo formulation of this compound. This formulation has been reported to achieve a solubility of at least 2 mg/mL for this compound.[6]
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary solvent to dissolve this compound |
| PEG300 | 40% | Co-solvent to enhance solubility |
| Tween 80 | 5% | Surfactant to improve stability |
| Saline (0.9% NaCl) | 45% | Aqueous phase to ensure isotonicity |
| This compound | Target Dependent | Active Pharmaceutical Ingredient (API) |
| Final Solubility | ≥ 2 mg/mL | Reported solubility in this vehicle [6] |
Experimental Protocol
This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 2 mg/mL. The volumes can be scaled as needed. Sonication may be required to aid dissolution.[1][6]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh 2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the tube containing the this compound powder. Vortex thoroughly until the compound is completely dissolved. A clear solution should be obtained.
-
Addition of PEG300: To the DMSO solution, add 400 µL of PEG300. Vortex the mixture vigorously to ensure homogeneity.
-
Addition of Tween 80: Add 50 µL of Tween 80 to the mixture and vortex again until the solution is clear and uniform.
-
Final Dilution with Saline: Slowly add 450 µL of sterile saline to the mixture while vortexing. It is crucial to add the saline dropwise to prevent precipitation of the compound.
-
Final Inspection and Use: Visually inspect the final formulation to ensure it is a clear, homogenous solution free of any precipitates. It is recommended to prepare this formulation fresh before each experiment. If storage is necessary, it should be for a short period at 4°C, and the solution should be warmed to room temperature and vortexed before use.
Important Considerations:
-
Order of Addition: It is critical to follow the specified order of solvent addition to ensure the compound remains in solution.
-
Fresh Preparation: To ensure stability and avoid potential degradation, it is best practice to prepare the formulation fresh on the day of the experiment.
-
Animal Welfare: The concentration of DMSO should be carefully controlled, especially for sensitive animal models. For some models, a lower concentration of DMSO may be necessary, which might require re-optimization of the formulation.[6]
-
Route of Administration: This formulation is suitable for oral gavage and intraperitoneal injection. For intravenous administration, further sterile filtration through a 0.22 µm filter is mandatory, and the potential for hemolysis should be evaluated.
Visualizations
Caption: The ERK/MAPK signaling cascade and the point of inhibition by this compound.
Caption: Step-by-step workflow for the in vivo formulation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 6. This compound | ERK | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Long-Term Treatment with ERK-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that governs a wide array of cellular functions, including proliferation, differentiation, survival, and motility.[1] Dysregulation of the ERK pathway is a frequent event in many cancers, rendering it a key target for therapeutic intervention.[1] ERK inhibitors are small molecules designed to block the activity of ERK1 and ERK2, the terminal kinases in this pathway.[1] ERK-IN-4 is a potent inhibitor of ERK1/2, and these application notes provide a comprehensive guide for its use in long-term cell culture experiments.
Long-term treatment with ERK inhibitors can lead to distinct cellular outcomes compared to short-term exposure, including the development of resistance, cellular senescence, or apoptosis.[2][3] Therefore, understanding the long-term effects of this compound is crucial for evaluating its therapeutic potential. These protocols and notes are based on established methodologies for studying ERK inhibitors in prolonged cell culture settings.
Mechanism of Action
This compound, as a direct inhibitor of ERK1/2, binds to the kinase and blocks its catalytic activity. This prevents the phosphorylation of downstream substrates, thereby arresting the cellular processes driven by the ERK pathway.[1] In the context of long-term treatment, the sustained inhibition of ERK can trigger cellular adaptation mechanisms, which may include the reactivation of the ERK pathway or the activation of alternative survival pathways.[4]
Data Presentation
The following tables summarize representative quantitative data for long-term treatment with ERK inhibitors. It is important to note that these values are illustrative and may vary depending on the cell line, culture conditions, and the specific ERK inhibitor used. Researchers should perform their own dose-response and time-course experiments to determine the optimal concentrations and treatment schedules for this compound in their specific experimental system.
Table 1: Representative Long-Term IC50 Values of an ERK Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (nM) |
| HCT-116 | Colon Cancer | 96 hours | 36 |
| H1299 | Lung Cancer | 96 hours | Not Determined |
| SH-SY5Y | Neuroblastoma | 96 hours | 180 |
Data is representative of ERK inhibitors like ulixertinib and may differ for this compound.[4]
Table 2: Time-Dependent Effects of an ERK Inhibitor on Cell Viability and ERK Activity
| Cell Line | Treatment | Day 1 | Day 4 | Day 8 | Day 12 |
| HCT-116 | % Viability | 85% | 60% | 45% | 30% |
| % ERK Activity | 10% | 30% (Reactivation) | 25% | 20% | |
| H1299 | % Viability | 90% | 75% | 60% | 50% |
| % ERK Activity | 15% | 40% (Reactivation) | 35% | 30% |
This table illustrates the potential for ERK pathway reactivation over time with continuous inhibitor exposure. Fresh inhibitor was added on days 4 and 8.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Stock Solution Preparation (10 mM):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Calculate the required volume of DMSO based on the molecular weight (MW) of this compound.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate briefly or warm at 37°C for 10-15 minutes.
-
Aliquot the 10 mM stock solution into single-use volumes to avoid freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
It is critical to maintain a final DMSO concentration below 0.5% in the cell culture to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately. Do not store working solutions in cell culture medium for extended periods.
-
Protocol 2: Long-Term Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of long-term this compound treatment on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Long-Term Incubation and Dosing:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired long-term duration (e.g., up to 12 days).
-
Every 3-4 days, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound. This is crucial to account for inhibitor stability and to provide fresh nutrients.[4]
-
-
MTT Addition (at each time point):
-
At each desired time point (e.g., day 4, 8, 12), add 10 µL of MTT reagent to each well of a replicate plate.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol provides a method to assess the efficacy of this compound in inhibiting ERK phosphorylation over a long-term treatment period.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Long-Term Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified long-term duration, replenishing the inhibitor with fresh media every 3-4 days.
-
-
Cell Lysis (at each time point):
-
At each desired time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK1/2 and total ERK1/2. An antibody against a housekeeping protein like GAPDH should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK and compare the inhibitor-treated samples to the vehicle control at each time point.
-
Visualizations
Caption: The canonical MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term treatment and analysis of this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Scholarly Article or Book Chapter | Long-Term ERK Inhibition in | ID: ns064b62t | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ERK-IN-4 Off-Target Effects
This guide is designed for researchers, scientists, and drug development professionals who are using ERK-IN-4 and need to troubleshoot potential off-target effects. The following information is curated to help you identify and mitigate issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells exhibit an unexpected phenotype (e.g., excessive toxicity, altered morphology) after treatment with this compound. Could this be due to off-target effects?
A1: Yes, unexpected phenotypes are often indicative of off-target activities.[1] While this compound is designed to be a potent inhibitor of ERK1/2, like many kinase inhibitors, it may interact with other kinases or cellular proteins, particularly at higher concentrations.[1] This can lead to cellular responses that are not directly related to the inhibition of the MAPK/ERK pathway. It is crucial to confirm that the observed phenotype correlates with on-target ERK1/2 inhibition using direct biochemical methods.[1]
Q2: How can I distinguish between on-target ERK1/2 inhibition and off-target effects?
A2: To differentiate between on-target and off-target effects, you should perform a dose-response analysis for both ERK1/2 inhibition and the observed phenotype (e.g., cell viability). A significant difference between the IC50 value for p-ERK reduction and the IC50 for the phenotypic change may suggest off-target activity.[1] Additionally, using a structurally different ERK inhibitor can help determine if the observed effect is specific to this compound's chemical scaffold or a general consequence of ERK pathway inhibition.[1][2]
Q3: I'm observing paradoxical activation of the ERK pathway (an increase in p-ERK) after treating with this compound. What could be the cause?
A3: Paradoxical activation of the ERK pathway can be a complex phenomenon. It can arise from feedback mechanisms within the MAPK signaling cascade or from off-target effects on upstream regulators.[1] This effect is often dose- and time-dependent. Therefore, performing a careful titration of the inhibitor concentration and a time-course experiment is recommended to characterize this paradoxical activation.[1]
Q4: My experimental results with this compound are inconsistent across different cell lines. Why might this be happening?
A4: Inconsistent results across cell lines can be attributed to several factors. Different cell lines may have varying expression levels of off-target kinases, leading to differential responses to this compound.[1] Additionally, the activation state of compensatory signaling pathways, such as the PI3K/Akt pathway, can differ between cell lines, influencing the ultimate phenotypic outcome of ERK inhibition.[1][3] It is essential to validate on-target engagement in each cell line by assessing the phosphorylation of a downstream ERK target like RSK.[2]
Troubleshooting Guides
Problem 1: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Action | Rationale |
| Off-target effects of this compound | 1. Perform a dose-response curve to determine the IC50 for both cell viability and p-ERK inhibition.[1]2. Use the lowest effective concentration of this compound that inhibits p-ERK without causing significant cell death.[2]3. Compare the results with a structurally distinct ERK inhibitor.[1] | A large discrepancy between the IC50 for viability and the IC50 for on-target inhibition suggests off-target toxicity.[1] Using a different inhibitor can help distinguish between on-target and off-target effects.[1] |
| Solvent Toxicity (e.g., DMSO) | Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level for your specific cells (typically ≤ 0.1%).[2] | High concentrations of solvents like DMSO can be independently toxic to cells.[2] |
Problem 2: Lack of Expected Phenotype Despite Confirmed ERK Inhibition
| Possible Cause | Troubleshooting Action | Rationale |
| Activation of compensatory signaling pathways | 1. Perform Western blot analysis for key proteins in parallel survival pathways (e.g., p-Akt, p-STAT3).[1]2. Consider a combination therapy approach by co-treating with an inhibitor of the activated compensatory pathway.[1] | Inhibition of the ERK pathway can sometimes lead to the upregulation of other pro-survival signaling pathways, which can mask the effect of ERK inhibition.[1][3] |
| Development of cellular resistance | 1. For long-term experiments, consider intermittent dosing schedules.[2]2. Analyze the activation state of upstream and parallel signaling pathways to identify potential resistance mechanisms.[2] | Prolonged exposure to an inhibitor can lead to the development of resistance through various mechanisms, including the activation of compensatory pathways.[2][4] |
Experimental Protocols
Western Blot for Phospho-ERK1/2 and Total ERK1/2
This protocol is a standard method for assessing the phosphorylation status of ERK1/2.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.[5]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To assess total ERK levels, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH, β-actin).[1]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.[1]
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
MAPK/ERK Signaling Pathway
References
ERK-IN-4 stability and degradation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ERK-IN-4 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage of prepared solutions (up to one week), 4°C is acceptable.[2]
Q2: What is the typical working concentration for this compound in cell culture?
A2: The optimal working concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated.[1] A dose-response experiment is always recommended to determine the effective concentration for your specific experimental setup.[1] Generally, concentrations ranging from 10 µM to 150 µM have been used to inhibit cell proliferation in various cell lines such as HeLa, A549, and SUM-159 over a 10-day period.[2]
Q3: How stable is this compound in cell culture media?
Q4: I am observing unexpected or inconsistent results with this compound. What are the possible causes?
A4: Inconsistent results can arise from several factors:
-
Inhibitor Degradation: As mentioned, the stability of this compound in your cell culture media could be a factor.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target activities, especially at higher concentrations. These can lead to unexpected phenotypes.
-
Cell Line-Specific Factors: The genetic background of your cell line, including mutations in the MAPK/ERK pathway (e.g., KRAS, BRAF), can influence its sensitivity to ERK inhibitors.[1]
-
Experimental Conditions: Cell density, serum concentration, and the duration of the experiment can all impact the observed effects of the inhibitor.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of inhibitor effectiveness over time in long-term experiments. | Degradation of this compound in the cell culture medium. | 1. Replace the medium with freshly prepared this compound every 24-48 hours.[3]2. Perform a stability assessment of this compound in your specific cell culture medium using the protocol provided below. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density.2. Repeated freeze-thaw cycles of the this compound stock solution. | 1. Standardize your cell seeding protocol.2. Aliquot the stock solution upon receipt and use a fresh aliquot for each experiment.[3] |
| Unexpected cell toxicity or phenotypes not consistent with ERK1/2 inhibition. | Off-target effects of this compound. | 1. Perform a dose-response curve to determine the lowest effective concentration that inhibits ERK signaling without causing excessive toxicity.2. If possible, validate your findings using a structurally different ERK inhibitor. |
| Lack of inhibitory effect on ERK signaling (e.g., no change in p-RSK levels). | 1. Sub-optimal concentration of this compound.2. The ERK pathway is not robustly activated in your experimental system. | 1. Perform a dose-response experiment to determine the IC50 for ERK inhibition in your cell line.2. Ensure your method of stimulating the ERK pathway (e.g., growth factor treatment) is effective by performing a time-course and dose-response experiment for the activator. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol allows you to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-MS system
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the desired working concentration.
-
Aliquot the solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each time point, remove one aliquot and store it at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Plot the concentration of this compound as a percentage of the initial concentration against time to determine its stability profile.[4]
Protocol 2: Western Blotting for Phospho-ERK1/2 and Total ERK1/2
This protocol is a standard method to assess the on-target activity of this compound by measuring the phosphorylation status of its direct substrates.
Materials:
-
Cells of interest
-
This compound
-
ERK pathway activator (e.g., EGF, FGF)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. If applicable, stimulate the ERK pathway with an activator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[1]
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Visualizations
Caption: The canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
Technical Support Center: Overcoming Solubility Challenges of ERK-IN-4 in Aqueous Buffers
Welcome to the technical support center for ERK-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues commonly encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO). For in vitro cellular assays, it is standard practice to prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer or cell culture medium.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What is happening?
A2: This phenomenon is often referred to as "crashing out." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. For sensitive cell lines, it is advisable to keep the DMSO concentration below 0.1%. Always perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to ensure that the observed effects are due to the inhibitor and not the solvent.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of many small molecule inhibitors can be pH-dependent, especially for compounds with ionizable groups. For hydrophobic molecules like this compound, which are weakly basic, solubility may increase in more acidic conditions (lower pH) where the molecule can become protonated and thus more polar. However, specific data on the pH-dependent solubility of this compound in various aqueous buffers is limited. It is recommended to empirically test the solubility in your specific buffer system.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Direct dissolution in aqueous buffer is not recommended. Prepare a high-concentration stock solution in 100% DMSO first. |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | "Crashing out" due to poor aqueous solubility. | 1. Lower the final concentration: The desired final concentration may be above the solubility limit in the aqueous buffer. 2. Use a serial dilution approach: Create an intermediate dilution of the DMSO stock in the aqueous buffer before making the final dilution. 3. Increase the final DMSO concentration (with caution): Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%). 4. Use co-solvents or solubilizing agents: Consider the use of excipients like PEG300, Tween 80, or cyclodextrins in your buffer, especially for in vivo formulations.[1] |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound. | 1. Visually inspect your solution: Ensure there is no visible precipitate before adding it to your experiment. 2. Sonication: Use a bath sonicator to aid in the dissolution of the compound in the final aqueous solution.[2] 3. Prepare fresh dilutions: Prepare working solutions immediately before use, as the stability of this compound in aqueous solutions over time may be limited. |
Quantitative Solubility Data
While specific solubility data for this compound in various aqueous buffers is not extensively published, the following table summarizes the available information. Researchers are encouraged to determine the empirical solubility in their specific experimental systems.
| Solvent/Formulation | Solubility | Molar Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | 45.62 mM | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 6.08 mM | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 7.60 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 328.81 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.288 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer for In Vitro Assays
This protocol provides a general guideline for diluting a DMSO stock solution into an aqueous buffer (e.g., Phosphate Buffered Saline - PBS, cell culture medium).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions (Recommended):
-
To minimize precipitation, it is best to perform an intermediate dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate stock by diluting 1 µL of the 10 mM stock into 9 µL of DMSO.
-
Then, add 1 µL of the 1 mM intermediate stock to 99 µL of your pre-warmed aqueous buffer. This will give you a final concentration of 10 µM with a final DMSO concentration of 1%. Adjust volumes as needed for your desired final concentration and DMSO percentage.
-
-
Direct dilution (for very low final concentrations):
-
If your final desired concentration is very low (e.g., in the nanomolar range), a direct dilution may be possible. For example, to prepare a 100 nM working solution, you can add 1 µL of the 10 mM stock solution to 100 mL of your aqueous buffer. This results in a final DMSO concentration of 0.001%.
-
-
Mixing: Mix the final working solution thoroughly by gentle pipetting or inversion. Do not vortex vigorously as this can cause the compound to precipitate.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. The stability of this compound in aqueous solutions for extended periods is not guaranteed.
Visualizations
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. This compound is an inhibitor of this pathway.
Caption: The ERK signaling cascade and the point of inhibition by this compound.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to follow when encountering solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
paradoxical ERK activation with ERK-IN-4 treatment
Welcome to the technical support center for ERK-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice for experiments involving this ERK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the MAPK/ERK signaling pathway, which is crucial for regulating cellular processes like proliferation, differentiation, and survival.[2][3][4][5] this compound exerts its effects by targeting ERK1/2, thereby blocking downstream signaling.
Q2: What is the expected outcome of treating cells with this compound?
A2: The expected outcome is the inhibition of cell proliferation in cell lines where growth is dependent on the MAPK/ERK pathway.[1][6][7] This is achieved by reducing the phosphorylation of ERK downstream targets, which ultimately leads to a decrease in cell division and survival.[4][8]
Q3: In which cell lines has the anti-proliferative effect of this compound been documented?
A3: this compound has been shown to completely inhibit cell proliferation in HeLa, A549, and SUM-159 cells when treated with concentrations ranging from 10 µM to 150 µM over a 10-day period.[1]
Troubleshooting Guide: Paradoxical ERK Activation
Q4: I've treated my cells with this compound, but my Western blot shows an increase, not a decrease, in phosphorylated ERK (pERK). What is happening?
A4: This phenomenon is known as "paradoxical activation" and has been observed with inhibitors of the MAPK pathway, particularly RAF inhibitors in cells with wild-type BRAF.[9][10][11] While less common for direct ERK inhibitors, a similar mechanism could be at play. The binding of an inhibitor to one kinase in a dimer can sometimes lead to the allosteric transactivation of the unbound partner, resulting in a net increase in pathway activity.[11] This effect is often dependent on the cellular context (e.g., high upstream signaling from RAS) and the concentration of the inhibitor.[9][12]
Q5: How can I confirm that the increase in pERK is a paradoxical activation event?
A5: To investigate this, you should perform a dose-response experiment and a time-course analysis. Paradoxical activation is often biphasic, occurring at a specific range of inhibitor concentrations before being overcome at higher doses.[12] Additionally, co-treatment with an upstream inhibitor, such as a MEK inhibitor (e.g., PD325901), can block the paradoxical effect by preventing the phosphorylation of ERK by activated MEK.[9]
Q6: Could the paradoxical pERK signal be an experimental artifact?
A6: It is crucial to rule out experimental artifacts. Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Verify the specificity of your primary antibodies for both phosphorylated and total ERK. Finally, always normalize the pERK signal to the total ERK signal to account for any variations in protein loading.
Q7: If I observe paradoxical ERK activation, what are my next steps?
A7: If you confirm paradoxical ERK activation, consider the following:
-
Adjust Inhibitor Concentration: Determine if a higher concentration of this compound can overcome the paradoxical effect.
-
Use a Combination Therapy: Co-treating with an upstream inhibitor (e.g., a MEK inhibitor) may be necessary to achieve pathway inhibition.[9]
-
Assess Downstream Readouts: Measure the activity of downstream targets of ERK (e.g., p-RSK) and functional outcomes like cell proliferation to understand the biological consequence of the observed pERK increase.
-
Consider an Alternative Inhibitor: If paradoxical activation persists and confounds your experimental goals, using a structurally distinct ERK inhibitor might be beneficial.
Quantitative Data
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| HeLa | 10 - 150 | 10 days | Complete inhibition of cell proliferation | [1] |
| A549 | 10 - 150 | 10 days | Complete inhibition of cell proliferation | [1] |
| SUM-159 | 10 - 150 | 10 days | Complete inhibition of cell proliferation |[1] |
Table 2: Examples of IC50 Values for Other ERK1/2 Inhibitors (for context)
| Inhibitor | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Cell Proliferation IC50 (Cell Line) | Reference |
|---|---|---|---|---|
| KO-947 | ~10 | ~10 | Not specified | [13] |
| MK-8353 | 20 | 7 | Not specified | [13] |
| FR180204 | 510 | 330 | Not specified | [14] |
| Indazole Amide Compound 33 | 19.4 | 9.5 | 480 nM (HT29) |[13] |
Signaling Pathways and Workflows
Caption: Canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Mechanism of paradoxical ERK activation by kinase inhibitors.
Caption: Troubleshooting workflow for investigating paradoxical ERK activation.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (pERK) and Total ERK
This protocol is a standard method for assessing the phosphorylation status of ERK1/2.
-
Cell Lysis: After treatment with this compound and/or a stimulator, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel (e.g., 10-12%) and run at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with an anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (for Total ERK): To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and then repeat steps 7-10 using an anti-total ERK1/2 antibody.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK2 kinase.
-
Reagents and Setup:
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Dilute purified active ERK2 kinase and a suitable substrate (e.g., Myelin Basic Protein, MBP) in the reaction buffer.
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction:
-
In a 96-well plate, add the inhibitor dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Plot the kinase activity (luminescence) against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to the expected anti-proliferative effects (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from a blank well.
-
Plot the percentage of cell viability (relative to the vehicle-treated control) against the inhibitor concentration.
-
Determine the IC50 value, which represents the concentration of the inhibitor that reduces cell viability by 50%.
-
References
- 1. This compound | ERK | TargetMol [targetmol.com]
- 2. ERK (Extracellular Signal-regulated Kinases) - Creative BioMart [creativebiomart.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cell proliferation by ERK and signal-dependent nuclear translocation of ERK is dependent on Tm5NM1-containing actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the IC50 of ERK-IN-4
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the half-maximal inhibitory concentration (IC50) of ERK-IN-4 in a new cell line. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.
Understanding this compound
This compound is a cell-permeable inhibitor of Extracellular signal-regulated kinase (ERK). It preferentially binds to ERK2 with a dissociation constant (Kd) of 5 μM and functions by inhibiting the ERK-mediated phosphorylation of its downstream substrates, such as RSK-1 and Elk-1.[1] Notably, it has minimal effect on the phosphorylation of ERK itself by its upstream activator MEK1/2.[1] Published studies have shown that this compound can inhibit cell proliferation in various cell lines, including HeLa, A549, and SUM-159, at concentrations ranging from 10 to 150 µM.[2]
| Property | Value | Source |
| Target | ERK2 | [1] |
| Binding Affinity (Kd) | 5 µM | [1] |
| Mechanism of Action | Inhibits ERK-mediated phosphorylation of downstream substrates | [1] |
| Reported Effective Concentration Range | 10 - 150 µM in cell proliferation assays | [2] |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocol: Determining the IC50 of this compound
This protocol outlines the steps for determining the IC50 of this compound using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
I. Materials and Reagents
-
This compound
-
The new cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
II. Experimental Workflow
Caption: Experimental workflow for IC50 determination of this compound.
III. Step-by-Step Procedure
-
Prepare this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Seeding:
-
Culture the chosen cell line in its recommended medium until it reaches approximately 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and adjust the cell suspension to the desired density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Perform Serial Dilutions of this compound:
-
Based on the reported effective concentration range of 10-150 µM, prepare a series of dilutions of this compound in the cell culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a broad range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
-
Treat Cells with Diluted Compound:
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the corresponding wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for a period that is sufficient to observe an effect on cell viability, typically 48 to 72 hours.
-
-
Perform Cell Viability Assay:
-
Follow the manufacturer's protocol for your chosen cell viability assay (e.g., MTT or CellTiter-Glo®).
-
-
Measure Absorbance/Luminescence:
-
Use a plate reader to measure the absorbance or luminescence as per the assay instructions.
-
-
Data Analysis and IC50 Calculation:
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Troubleshooting and FAQs
| Question | Answer |
| My cells are not adhering properly to the 96-well plate. | Ensure the cell line is suitable for adherent culture and that the plates are tissue culture-treated. Optimize the seeding density, as too few or too many cells can affect adherence. |
| I am not observing a dose-dependent inhibition of cell viability. | Verify the preparation of the this compound stock solution and the accuracy of the serial dilutions. The chosen concentration range may be too high or too low for your specific cell line; consider performing a broader range-finding experiment. Also, ensure the incubation time is sufficient for the inhibitor to exert its effect. |
| The results from my triplicate wells have high variability. | This could be due to inconsistent cell seeding, pipetting errors during drug addition or assay reagent dispensing, or an "edge effect" in the 96-well plate. To mitigate the edge effect, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or medium. |
| My vehicle control (DMSO) is showing significant cell death. | The final concentration of DMSO in the culture medium should ideally be below 0.5% to avoid solvent-induced toxicity. Calculate the final DMSO concentration in your highest drug dilution and ensure it is within a non-toxic range for your cell line. |
| How do I choose the appropriate cell viability assay? | The choice of assay depends on the mechanism of action of the compound and the experimental setup. MTT and similar tetrazolium-based assays measure metabolic activity, while assays like CellTiter-Glo® measure ATP levels, which is an indicator of cell viability. Consider potential interferences of the compound with the assay reagents. |
| What if this compound is not soluble in my cell culture medium? | This compound is reported to be soluble in DMSO.[2] When preparing working dilutions in aqueous media, ensure that the final DMSO concentration is low and that the compound does not precipitate. If precipitation occurs, you may need to adjust the stock concentration or the dilution method. |
ERK Signaling Pathway and Inhibition by this compound
The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.
Caption: The ERK signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Navigating ERK-IN-4 Experimentation
Welcome to the technical support center for ERK-IN-4, a valuable tool for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation with this ERK inhibitor.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise when working with this compound and other ERK inhibitors.
Q1: My this compound treatment is not reducing the levels of phosphorylated ERK (p-ERK) in my cell line. What are the initial checks I should perform?
A1: When an ERK inhibitor fails to show the expected efficacy, it's crucial to first verify the fundamentals of your experimental setup. Begin by confirming the correct preparation and storage of this compound. Ensure the inhibitor was dissolved in the appropriate solvent (e.g., DMSO) and stored at the recommended temperature to prevent degradation. It is also important to verify the concentration of the inhibitor used and the duration of the treatment, as these parameters can vary between cell lines and experimental conditions. Finally, re-confirm the confluency of your cells at the time of treatment, as this can influence signaling pathway activity.
Q2: I'm observing inconsistent results in my Western blots for p-ERK. What could be the cause?
A2: Inconsistent Western blot results are a common challenge. Several factors could be at play:
-
Protein Lysis: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both p-ERK and total ERK.
-
Loading Control: Always normalize p-ERK levels to total ERK to account for any variations in protein loading.
-
Technical Variability: Inconsistent transfer, washing, or blocking can all lead to variable results. Refer to our detailed Western blot protocol for best practices.
Q3: Could the issue be with my specific cell line's response to this compound?
A3: Absolutely. Different cell lines can exhibit varying sensitivities to ERK inhibitors due to several factors. The genetic background of the cells, such as the presence of activating mutations upstream of ERK (e.g., in Ras or B-Raf), can lead to a constitutively active pathway that may be less sensitive to certain inhibitors. Additionally, some cell lines may have intrinsic resistance mechanisms, such as the expression of drug efflux pumps that actively remove the inhibitor from the cell.
Q4: I've noticed an unexpected increase in p-ERK levels after treating with an ERK inhibitor. Is this a known phenomenon?
A4: Yes, this is known as paradoxical activation of the ERK pathway. While more commonly associated with RAF inhibitors, some ATP-competitive ERK inhibitors can also induce conformational changes that lead to feedback activation of the pathway. This can occur when an inhibitor binds to one protomer in a RAF dimer, leading to the transactivation of the other protomer and subsequent downstream signaling. If you observe this, consider performing a dose-response and time-course experiment to characterize the effect.
Q5: What are the best practices for dissolving and storing this compound?
A5: For in vitro experiments, high-purity DMSO is the recommended solvent for creating a concentrated stock solution. To prepare a stock solution, allow the powdered this compound to equilibrate to room temperature before dissolving. Gentle warming and vortexing can aid dissolution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are less stable and should be prepared fresh from the DMSO stock for each experiment.
Troubleshooting Guides
If the initial checks in the FAQ section do not resolve your issue, follow this systematic troubleshooting guide to pinpoint the problem.
Guide 1: Lack of Efficacy in p-ERK Inhibition
| Observation | Potential Cause | Recommended Action |
| No decrease in p-ERK levels after this compound treatment. | Inhibitor Inactivity: Degradation of the inhibitor due to improper storage or handling. | Prepare a fresh stock solution of this compound. |
| Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line. | Perform a dose-response experiment to determine the IC50 in your cell line. | |
| Insufficient Treatment Time: The inhibitor may require more time to exert its effect. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Low Basal p-ERK Levels: If the basal level of p-ERK is low, it may be difficult to detect a decrease. | Stimulate the ERK pathway with a known activator (e.g., EGF, PMA) before inhibitor treatment. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to ERK inhibitors. | Consider using a different cell line or investigating potential resistance mechanisms. |
Guide 2: Inconsistent Cell Viability/Proliferation Results
| Observation | Potential Cause | Recommended Action |
| High variability in cell viability between replicate wells. | Uneven Cell Seeding: Inconsistent number of cells seeded per well. | Ensure proper cell counting and mixing before seeding. |
| Edge Effects: Wells on the edge of the plate are prone to evaporation, affecting cell growth. | Avoid using the outer wells of the plate for experiments. | |
| Inhibitor Precipitation: this compound may precipitate in the culture medium. | Ensure the final DMSO concentration is low (typically <0.5%) and prepare fresh dilutions. | |
| No effect on cell viability despite p-ERK inhibition. | Activation of Compensatory Pathways: Inhibition of the ERK pathway can sometimes lead to the upregulation of other survival pathways (e.g., PI3K/Akt). | Investigate the activation status of other signaling pathways. |
| Cell Cycle Arrest vs. Apoptosis: The inhibitor may be causing cell cycle arrest rather than cell death. | Perform cell cycle analysis or apoptosis assays to determine the cellular outcome. |
Data Presentation
The following tables provide a summary of IC50 values for various ERK inhibitors in different cell lines. Note: This data is for illustrative purposes and is not specific to this compound, for which publicly available, detailed quantitative data is limited.
Table 1: IC50 Values for ERK1/2 Inhibition (nM)
| Inhibitor | SH-SY5Y | HCT-116 | H1299 | U937 |
| SCH772984 | 75 | - | - | 1700 |
| Ulixertinib | 86 | 32 | - | 4500 |
| Ravoxertinib | 97 | - | - | - |
| VX-11e | - | 39 | - | 5700 |
Data extracted from a study on various ERK1/2 inhibitors.[1]
Table 2: IC50 Values for Cell Viability (nM)
| Inhibitor | SH-SY5Y | HCT-116 | H1299 | U937 |
| SCH772984 | 24 | - | - | - |
| Ulixertinib | 180 | 36 | - | - |
| Ravoxertinib | 467 | - | - | - |
| VX-11e | - | 12 | - | - |
Data extracted from a study on various ERK1/2 inhibitors.[1]
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
This protocol provides a standard method for assessing the phosphorylation status of ERK1/2 following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for the appropriate duration. Include vehicle-treated and untreated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total ERK1/2 antibody to use as a loading control.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a common method for assessing the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways, workflows, and logical relationships relevant to this compound experimentation.
Caption: The canonical RAS-RAF-MEK-ERK signaling cascade.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Logical diagram explaining paradoxical ERK pathway activation.
References
impact of serum concentration on ERK-IN-4 efficacy
Disclaimer: The following information is provided to support researchers using ERK-IN-4. Specific quantitative data on the impact of serum concentration on this compound efficacy is limited in publicly available literature. Therefore, this guide is based on established principles for small molecule kinase inhibitors and general troubleshooting for ERK pathway inhibitors. Researchers are encouraged to empirically determine the optimal conditions for their specific experimental setup.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] It functions by binding to ERK, preferentially ERK2 with a dissociation constant (Kd) of 5 µM, and inhibiting its kinase activity.[2] This prevents the phosphorylation of downstream substrates like RSK and ELK-1, thereby blocking the MAPK/ERK signaling cascade which is crucial for cell proliferation, differentiation, and survival.[2]
Q2: My this compound is not showing the expected inhibitory effect on p-ERK levels. What are the initial checks?
When encountering a lack of efficacy, first verify the fundamentals of your experimental setup. Confirm that the inhibitor was dissolved correctly and stored at the recommended temperature to prevent degradation. Ensure the final concentration of the inhibitor and the treatment duration are appropriate for your cell line, as these can vary. Also, check the confluency of your cells, as high cell density can alter signaling pathway activity.
Q3: How does serum concentration in the cell culture medium affect this compound efficacy?
Serum contains various proteins, such as albumin, that can bind to small molecule inhibitors. This protein binding reduces the free concentration of the drug available to enter the cells and interact with its target, ERK. Consequently, a higher concentration of this compound may be required to achieve the same level of inhibition in the presence of high serum concentrations compared to low-serum or serum-free conditions. Many kinase inhibitors exhibit high plasma protein binding, which can significantly impact their in vitro potency.
Q4: Should I use serum-free or serum-containing medium for my experiments with this compound?
The choice between serum-free and serum-containing medium depends on your experimental goals.
-
For biochemical assays and initial potency determination (IC50): Using serum-free or low-serum medium is often recommended to minimize the confounding effects of serum protein binding and to establish a clear baseline of ERK activation.[4] Many protocols involve a period of serum starvation to reduce basal p-ERK levels before stimulating with a growth factor to create a clear window for assessing inhibition.[5]
-
For functional assays (e.g., cell proliferation, long-term viability): Using a medium with a serum concentration that is optimal for your cell line's health and growth is important. However, be aware that you may need to use a higher concentration of this compound to account for the effects of serum.
Q5: What are the typical concentrations of this compound to use in cell-based assays?
Reported effective concentrations of this compound in cell proliferation assays range from 10 µM to 150 µM for extended treatments (e.g., 10 days).[2][3] For shorter-term signaling studies (e.g., inhibition of p-ERK), a dose-response experiment starting from a lower range (e.g., 1-100 µM) is recommended to determine the IC50 in your specific cell line and under your experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no inhibition of p-ERK | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock of this compound. Aliquot the inhibitor upon receipt and store as recommended. |
| High serum concentration: Serum proteins binding to this compound, reducing its effective concentration. | Perform a dose-response experiment in both low-serum and high-serum conditions to quantify the impact. Consider serum-starving cells before and during treatment for signaling studies. | |
| Suboptimal inhibitor concentration or treatment time: The concentration may be too low or the incubation time too short for your specific cell line. | Conduct a dose-response and time-course experiment to determine the optimal conditions for your experimental system. | |
| Low basal ERK activity: If the ERK pathway is not sufficiently activated, the effect of an inhibitor will not be apparent. | Ensure your experimental model has robust basal ERK activation or stimulate cells with a growth factor (e.g., EGF, FGF) to induce a strong p-ERK signal.[5] | |
| High cell toxicity | Concentration is too high: Primary cells and some cancer cell lines can be more sensitive to inhibitors. | Perform a dose-response curve to find the lowest effective concentration with minimal toxicity. |
| Off-target effects: At high concentrations, inhibitors can affect other kinases, leading to toxicity. | Compare the IC50 for p-ERK inhibition with the IC50 for cell viability. A large discrepancy may suggest off-target toxicity. If possible, use a structurally different ERK inhibitor to confirm on-target effects. | |
| Solvent (e.g., DMSO) toxicity: High concentrations of the solvent can be toxic to cells. | Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health. | Use cells at a consistent and low passage number. Standardize cell seeding density and ensure cells are in the exponential growth phase. |
| Inhibitor instability in media: The inhibitor may degrade over the course of a long-term experiment. | For long-term assays, consider replacing the media with fresh inhibitor-containing media every 24-48 hours. |
Impact of Serum on this compound Efficacy
The presence of serum is a critical factor that can influence the apparent potency of this compound in cell culture assays. The following table summarizes the expected effects.
| Parameter | Low Serum / Serum-Free | High Serum (e.g., 10% FBS) | Rationale |
| Effective Concentration | Lower | Higher | Serum proteins, particularly albumin, can bind to this compound, reducing the free fraction of the inhibitor available to act on the target cells. |
| Apparent IC50 | Lower (more potent) | Higher (less potent) | With less inhibitor bound to serum proteins, a lower total concentration is needed to achieve 50% inhibition of ERK activity or cell viability. |
| Basal ERK Activity | Generally Lower | Generally Higher | Serum is a cocktail of growth factors that can activate the ERK pathway, leading to higher baseline p-ERK levels. |
| Experimental Reproducibility | Potentially higher for signaling studies | Can be more variable | The composition of serum can vary between batches, potentially introducing variability in experimental outcomes. |
Experimental Protocols
Western Blotting Assay to Measure Phospho-ERK (p-ERK) Levels
This protocol is a standard method to assess the direct inhibitory effect of this compound on the ERK signaling pathway.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional but Recommended): To reduce basal p-ERK levels, aspirate the growth medium and replace it with a serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): To induce a strong p-ERK signal, add a growth factor like EGF (e.g., 100 ng/mL) for the last 10-15 minutes of the inhibitor incubation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each condition.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: A logical troubleshooting guide for addressing unexpected results with this compound.
References
Technical Support Center: ERK-IN-4 Resistance Mechanisms in Cancer Cells
Disclaimer: This document provides a general framework for investigating resistance to ERK inhibitors. As of November 2025, specific published data on resistance mechanisms to ERK-IN-4 is limited. The following troubleshooting guides, FAQs, and protocols are based on established mechanisms of resistance to other ERK inhibitors and should be adapted and validated for this compound in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential resistance mechanisms?
A: Acquired resistance to ERK inhibitors like this compound can arise through several mechanisms. The most common include:
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On-target mutations: Alterations in the ERK1 (MAPK3) or ERK2 (MAPK1) genes can prevent the inhibitor from binding effectively to its target.[1][2][3]
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Target amplification: Increased copy number and subsequent overexpression of the ERK2 gene can lead to higher levels of the target protein, requiring higher concentrations of the inhibitor to achieve the same effect.[1][2]
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Pathway reactivation: Cancer cells can reactivate the MAPK pathway upstream of ERK, for example, through mutations in MEK or amplification of BRAF or KRAS.[4][5]
-
Bypass signaling: Activation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of the ERK pathway.[1][6]
-
Overexpression of receptor tyrosine kinases (RTKs): Increased expression of RTKs like EGFR or ERBB2 can drive signaling through parallel pathways, conferring resistance.[1][2]
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Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.[7]
Q2: How can I determine if my resistant cells have on-target mutations in ERK1/2?
A: The most direct method is to perform DNA sequencing of the ERK1 and ERK2 genes in your resistant cell lines and compare the sequences to the parental (sensitive) cell line. Whole-exome sequencing or targeted Sanger sequencing of the kinase domain are common approaches.
Q3: What is the first troubleshooting step if I observe a loss of this compound efficacy?
A: First, confirm the loss of efficacy with a dose-response curve to determine the change in the half-maximal inhibitory concentration (IC50). Concurrently, perform a Western blot to check the phosphorylation status of ERK (p-ERK) and its downstream targets in the presence of this compound. If p-ERK levels are not suppressed as expected, it suggests a resistance mechanism is at play.
Q4: Can combining this compound with other inhibitors overcome resistance?
A: Yes, combination therapies are a promising strategy. Based on general ERK inhibitor resistance patterns, combining this compound with inhibitors of MEK, PI3K/mTOR, or specific RTKs like EGFR may overcome resistance.[1][8] The rationale is to simultaneously block the primary pathway and the compensatory pathways.
Troubleshooting Guides
Issue 1: Gradual increase in the IC50 of this compound in my long-term cell culture.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation. | 1. Establish a new culture from an earlier, sensitive frozen stock to confirm the shift in IC50. 2. Perform single-cell cloning to isolate and characterize potentially resistant clones. 3. Analyze the resistant population for the mechanisms described in the FAQs (e.g., sequencing, Western blotting). |
| Inhibitor degradation. | 1. Verify the storage conditions and age of your this compound stock solution. 2. Prepare a fresh stock of the inhibitor and repeat the cell viability assay. |
| Changes in cell line characteristics. | 1. Perform cell line authentication (e.g., short tandem repeat profiling) to ensure there has been no contamination or misidentification. 2. Periodically re-establish cultures from authenticated frozen stocks. |
Issue 2: Western blot shows incomplete suppression of p-ERK despite using a high concentration of this compound.
| Possible Cause | Suggested Solution |
| On-target mutation in ERK1/2. | 1. Sequence the kinase domains of ERK1 and ERK2 in the resistant cells to identify potential mutations that affect inhibitor binding.[3] |
| ERK2 amplification. | 1. Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the ERK2 (MAPK1) gene. 2. Use Western blotting to compare total ERK2 protein levels between sensitive and resistant cells.[1] |
| Rapid pathway reactivation. | 1. Perform a time-course experiment to assess p-ERK levels at earlier time points after this compound treatment. 2. Investigate upstream components of the MAPK pathway (e.g., p-MEK, Ras activity) for signs of feedback activation.[9] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when investigating this compound resistance. This is for illustrative purposes, as specific data for this compound is not yet widely available.
Table 1: Comparison of Parental and this compound Resistant (R) Cancer Cell Lines
| Parameter | Parental Cell Line | This compound-R Cell Line | Potential Implication |
| This compound IC50 | 50 nM | 1500 nM | Development of resistance |
| ERK2 (MAPK1) Gene Copy Number | 2 | 8 | Target amplification |
| p-ERK/total ERK ratio (with 1 µM this compound) | 0.1 | 0.8 | Ineffective target inhibition |
| p-AKT/total AKT ratio (with 1 µM this compound) | 0.2 | 0.9 | Activation of bypass pathway |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for inducing resistance to this compound in a cancer cell line known to be initially sensitive.
Methodology:
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed proliferation, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Monitoring: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, reduce the fold-increase in drug concentration.
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Repeat: Repeat the dose escalation and recovery cycle until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Characterization: Once a resistant population is established, perform cell viability assays to determine the new IC50 and freeze down stocks for further analysis.
Protocol 2: Western Blot Analysis of ERK Pathway Activation
This protocol is for assessing the phosphorylation status of ERK and other key signaling proteins.
Methodology:
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Cell Treatment: Plate both parental and this compound resistant cells. Treat with a dose range of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Cell Viability (IC50 Determination) Assay
This protocol uses a colorimetric assay (e.g., MTT or resazurin) to measure cell viability and determine the IC50 of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and treat the cells for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Reagent Addition: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: Canonical ERK signaling pathway and the point of inhibition by this compound.
Caption: Key resistance mechanisms to ERK inhibitors, including on-target alterations and bypass signaling.
Caption: A logical workflow for identifying the mechanisms of resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK mutations confer resistance to mitogen-activated protein kinase pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Sensitivity and Resistance of Oncogenic RAS-Driven Tumors to Dual MEK and ERK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for ERK-IN-4 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with ERK-IN-4, a selective inhibitor of Extracellular signal-regulated kinase (ERK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor that preferentially binds to ERK2 with a dissociation constant (Kd) of 5 µM.[1][2][3] Unlike many kinase inhibitors that are ATP-competitive, this compound functions by preventing the interaction of ERK with its protein substrates.[2][3][4] This specificity means it inhibits the phosphorylation of downstream targets like Rsk-1 and Elk-1, with minimal effect on the phosphorylation of ERK itself by its upstream activator, MEK1/2.[1][2][3]
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: For long-term cell proliferation or colony formation assays, concentrations ranging from 10 µM to 150 µM have been used for up to 10 days.[1][5] For short-term signaling experiments, such as Western blotting for downstream ERK targets, a pre-treatment time of 1 to 2 hours is a common starting point before stimulation. The optimal time and concentration should be empirically determined for your specific cell line and experimental conditions.
Q3: My this compound treatment is not showing any effect on my cells. What are the possible reasons?
A3: There are several potential reasons for a lack of effect. First, verify the proper dissolution and storage of your this compound stock solution. It is soluble in DMSO and should be stored at -20°C for short-term and -80°C for long-term storage.[1] Second, ensure that the ERK pathway is active in your cell line under your experimental conditions. You may need to stimulate the pathway with a growth factor like EGF. Third, the concentration of this compound may be too low, or the incubation time may be too short. A dose-response and time-course experiment is highly recommended to determine the optimal conditions. Finally, consider cell line-specific differences in inhibitor sensitivity.
Q4: I am observing unexpected off-target effects. What should I do?
A4: While this compound is designed to be selective, off-target effects can occur, especially at high concentrations. To address this, it is crucial to perform a dose-response experiment to identify the lowest effective concentration that inhibits the target without causing widespread toxicity. Comparing the phenotype with that of a structurally different ERK inhibitor can also help distinguish on-target from off-target effects. Additionally, consider performing a kinome scan to identify potential off-target kinases.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound incubation time.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of downstream ERK signaling (e.g., p-RSK, p-Elk-1) | 1. Suboptimal inhibitor concentration: The concentration of this compound is too low to be effective in your cell line. 2. Insufficient incubation time: The pre-incubation time is not long enough for the inhibitor to engage with its target. 3. Low basal ERK activity: The ERK pathway is not sufficiently active in your unstimulated cells. 4. Inhibitor degradation: Improper storage or handling has led to the degradation of this compound. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the IC50 for inhibition of a downstream target. 2. Conduct a time-course experiment: Pre-incubate cells with an effective concentration of this compound for different durations (e.g., 30 min, 1h, 2h, 4h, 8h) before stimulation. 3. Stimulate the ERK pathway: After serum starvation, stimulate cells with a known activator (e.g., EGF, FGF, PMA) to induce a robust p-ERK signal. 4. Prepare fresh inhibitor stock: Dissolve this compound in fresh, anhydrous DMSO and store in small aliquots at -80°C. |
| High cell toxicity or unexpected phenotypes | 1. High inhibitor concentration: The concentration of this compound is too high, leading to off-target effects and cytotoxicity. 2. Prolonged incubation time: Long exposure to the inhibitor is detrimental to cell health. 3. Solvent toxicity: The concentration of the vehicle (DMSO) is too high. | 1. Determine the IC50 for cell viability: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to find the concentration that causes 50% cell death and work below this concentration for signaling experiments. 2. Optimize incubation time: Determine the shortest incubation time that provides sufficient inhibition of the target. 3. Maintain low vehicle concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. |
| Inconsistent results between experiments | 1. Variable cell confluency: Cell density can influence signaling pathway activity and inhibitor response. 2. Inconsistent stimulation: The timing or concentration of the stimulating agent is not uniform. 3. Variability in inhibitor preparation: Inconsistent dilution of the this compound stock solution. | 1. Standardize cell seeding: Seed the same number of cells for each experiment and treat them at a consistent confluency (e.g., 70-80%). 2. Precise timing and concentration: Use a timer for all incubation steps and ensure accurate dilution of the stimulating agent. 3. Prepare fresh working solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. |
Quantitative Data Summary
The following tables provide representative data for optimizing this compound treatment. Note that these are illustrative examples, and optimal conditions should be determined for each specific experimental system.
Table 1: Illustrative Dose-Response of this compound on p-RSK Levels
| This compound Concentration (µM) | % Inhibition of p-RSK (Normalized to Vehicle Control) |
| 0.1 | 5% |
| 1 | 25% |
| 5 | 60% |
| 10 | 85% |
| 25 | 95% |
| 50 | 98% |
| 100 | 99% |
Table 2: Illustrative Time-Course of this compound Inhibition of p-RSK
| Pre-incubation Time with 10 µM this compound | % Inhibition of p-RSK (Normalized to Vehicle Control) |
| 15 minutes | 40% |
| 30 minutes | 65% |
| 1 hour | 85% |
| 2 hours | 90% |
| 4 hours | 92% |
| 8 hours | 93% |
Experimental Protocols
Protocol 1: Western Blotting for Downstream ERK Activity
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target of ERK, such as RSK.
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Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
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Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
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Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for the desired incubation time (e.g., 2 hours).
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Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against p-RSK and total RSK overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the p-RSK signal to the total RSK signal.
Protocol 2: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: The canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting suboptimal inhibition with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ERK抑制剂 The ERK Inhibitor, also referenced under CAS 1049738-54-6, controls the biological activity of ERK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. umventures.org [umventures.org]
- 5. This compound | ERK | TargetMol [targetmol.com]
issues with ERK-IN-4 cell permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing ERK-IN-4 effectively in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable inhibitor of Extracellular signal-regulated kinase (ERK). It preferentially binds to ERK2 with a dissociation constant (Kd) of 5 μM.[1] Its mechanism of action involves the specific inhibition of ERK-mediated phosphorylation of its downstream targets, such as Rsk-1 and Elk-1.[1] Notably, this compound has minimal effect on the phosphorylation of ERK itself by its upstream activator, MEK1/2.[1]
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or cell line-specific factors. A systematic troubleshooting approach is recommended.
Q3: How can I be sure that my this compound stock solution is active?
The integrity of your inhibitor stock is a critical first step.[2] Ensure that the compound has been stored correctly at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from moisture and repeated freeze-thaw cycles.[1] If degradation is suspected, it is advisable to use a fresh vial of the inhibitor.
Q4: What is the recommended solvent and concentration for preparing this compound stock solutions?
This compound is soluble in DMSO.[3] For cell-based experiments, it is recommended to prepare a concentrated stock solution in DMSO, for example, at 1000 times the final working concentration.[3] This minimizes the final DMSO concentration in your cell culture medium, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Cell Permeability and Solubility Issues
A primary challenge researchers face with this compound is not necessarily its ability to cross the cell membrane but its limited solubility in aqueous solutions like cell culture media. This can lead to precipitation and a lower effective concentration, thus appearing as a permeability issue.
Q1: I'm having trouble dissolving this compound, or it precipitates when added to my cell culture medium. What should I do?
This is a common issue related to the inhibitor's solubility. Here are some solutions:
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Sonication: Use sonication to aid the dissolution of this compound in the initial solvent.[1][3]
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Heating: Gentle heating can also help to dissolve the compound.[1]
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Solvent Formulations: For in vivo or challenging in vitro experiments, specific solvent formulations can be used. However, for standard cell culture, preparing a high-concentration DMSO stock and diluting it directly into the medium just before use is the standard approach.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your experimental buffer or cell culture medium immediately before each use. Avoid storing the inhibitor in aqueous solutions for extended periods.
Q2: How can I determine the optimal, non-toxic working concentration of this compound for my cell line?
The optimal concentration of an inhibitor can vary significantly between different cell lines and experimental conditions.
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Dose-Response Experiment: Perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) in your specific system.[2][4]
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Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the inhibitor becomes toxic to your cells. The ideal working concentration should be well below the toxic threshold.
Data Presentation: Solubility and Efficacy of this compound
| Parameter | Value | Reference |
| Chemical Formula | C14H17ClN2O3S | [3] |
| Molecular Weight | 328.81 g/mol | [3] |
| Binding Affinity (Kd for ERK2) | 5 μM | [1] |
| Solubility in DMSO | ≥ 15 mg/mL (45.62 mM) | [3] |
| Effective Concentration (Cell Proliferation Inhibition) | 10 - 150 μM (in HeLa, A549, SUM-159 cells) | [1][3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (in Solvent) | -80°C for 1 year | [3] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK1/2 and Total ERK1/2
This protocol provides a standard method for assessing the phosphorylation status of ERK1/2 as a readout for this compound activity.
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours before treatment.
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Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the ERK pathway with a known activator (e.g., EGF, FGF, PMA) for a predetermined optimal time (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the cell line and assay duration.
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Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
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MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
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Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: The canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
Technical Support Center: Controlling Paradoxical MEK Activation with ERK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying paradoxical MEK activation and its control with ERK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical MEK activation?
Paradoxical MEK activation is a phenomenon where RAF inhibitors, designed to block the MAPK signaling pathway in cancer cells with specific BRAF mutations (like BRAF V600E), can lead to the activation of the same pathway in cells with wild-type BRAF. This occurs because RAF inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of one RAF monomer by the other, which in turn phosphorylates and activates MEK. This can be an issue in tumors that are heterogeneous, containing both BRAF-mutant and wild-type cells, and can contribute to acquired resistance to RAF inhibitors.
Q2: How do ERK inhibitors control paradoxical MEK activation?
ERK inhibitors block the MAPK pathway downstream of MEK. By directly inhibiting ERK1 and ERK2, these compounds prevent the phosphorylation of downstream substrates, even if MEK has been paradoxically activated by a RAF inhibitor. This makes them a valuable tool to overcome the effects of paradoxical activation and can be used in combination with RAF inhibitors to enhance their efficacy and prevent resistance.
Troubleshooting Guides
Problem 1: I am not observing paradoxical MEK activation in my wild-type BRAF cells after RAF inhibitor treatment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell line is not sensitive to paradoxical activation. | Not all wild-type BRAF cell lines exhibit strong paradoxical activation. Ensure you are using a cell line known to be sensitive, such as Ha-Ras transformed cells or certain melanoma cell lines. |
| Incorrect concentration of RAF inhibitor. | The concentration range for observing paradoxical activation is critical. Perform a dose-response experiment with the RAF inhibitor to identify the optimal concentration for MEK/ERK phosphorylation. Very high concentrations can sometimes be inhibitory. |
| Insufficient treatment time. | Paradoxical activation can be a rapid process. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) is recommended to capture the peak of MEK/ERK phosphorylation. |
| Low basal signaling. | If the basal activity of the MAPK pathway is very low, it may be difficult to detect an increase in phosphorylation. Consider stimulating the pathway with a growth factor (e.g., EGF) prior to adding the RAF inhibitor. |
| Issues with antibody or Western blot. | Ensure your phospho-MEK and phospho-ERK antibodies are specific and working correctly. Run positive and negative controls to validate your Western blot protocol. |
Problem 2: My ERK inhibitor is not completely blocking the phosphorylation of its downstream targets.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient concentration of ERK inhibitor. | Perform a dose-response experiment to determine the IC50 of the ERK inhibitor in your cell line. Ensure you are using a concentration that is sufficient for complete target inhibition. |
| Short treatment duration. | Some ERK inhibitors may require a longer incubation time to achieve maximal effect. Perform a time-course experiment to determine the optimal treatment duration. |
| Drug instability. | Ensure the ERK inhibitor is properly stored and handled to maintain its activity. Prepare fresh solutions for each experiment. |
| Off-target effects or pathway crosstalk. | The downstream target may be phosphorylated by other kinases. Investigate potential crosstalk with other signaling pathways in your specific cellular context. Consider using a second, structurally different ERK inhibitor to confirm the on-target effect. |
| High basal activity of the pathway. | In cells with very high MAPK pathway activity, a higher concentration of the inhibitor may be required for complete suppression. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Paradoxical MEK/ERK Activation
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Cell Culture and Treatment:
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Plate wild-type BRAF cells at a suitable density and allow them to adhere overnight.
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Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with a range of concentrations of a RAF inhibitor (e.g., vemurafenib, dabrafenib) for a predetermined time (e.g., 30 minutes).
-
Include a vehicle control (e.g., DMSO).
-
For ERK inhibitor experiments, pre-treat cells with the ERK inhibitor for 1-2 hours before adding the RAF inhibitor.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantitative Data Summary
The following table summarizes representative data on the effects of RAF and ERK inhibitors on MAPK pathway signaling. Note that specific values can vary significantly between different cell lines and experimental conditions.
| Compound | Target | Cell Line Context | Effect | Typical Concentration Range |
| Vemurafenib | RAF | BRAF V600E | Inhibition of pERK | 10-100 nM |
| Vemurafenib | RAF | BRAF WT | Paradoxical activation of pERK | 100 nM - 1 µM |
| Ulixertinib (BVD-523) | ERK1/2 | Various | Inhibition of pRSK (ERK substrate) | 50-500 nM |
| Ravoxertinib (GDC-0994) | ERK1/2 | Various | Inhibition of pRSK (ERK substrate) | 50-500 nM |
Technical Support Center: Assessing Off-Target Kinase Inhibition of ERK-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERK-IN-4. The focus is on anticipating, identifying, and mitigating potential off-target kinase inhibition to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, ATP-independent inhibitor of Extracellular Signal-regulated Kinases (ERK1/2).[1][2] Unlike the majority of kinase inhibitors that compete with ATP for binding in the catalytic site, this compound functions by binding to the D-recruitment site (DRS) on ERK.[2][3] This site is a docking domain crucial for the interaction of ERK with many of its substrates, such as the transcription factor Elk-1 and the kinase RSK-1.[4][5] By occupying this docking domain, this compound prevents the phosphorylation of a subset of ERK substrates, thereby inhibiting downstream signaling and cellular processes like proliferation.[3][4]
Q2: Is there a comprehensive off-target kinase inhibition profile available for this compound?
A2: Currently, a comprehensive, publicly available kinome-wide scan for this compound, detailing its inhibitory activity against a large panel of kinases, has not been identified in the scientific literature. The foundational research on this class of inhibitors focused on their novel mechanism of action and on-target effects.[3][4] While this specificity for the ERK docking domain suggests a potentially higher degree of selectivity compared to ATP-competitive inhibitors, empirical kinome-wide profiling is the definitive method to confirm this.[6]
Q3: What are the potential off-target kinases for ERK inhibitors in general?
A3: For ATP-competitive ERK inhibitors, off-target activity is often observed against other kinases with structurally similar ATP-binding pockets.[6] Common off-targets can include other members of the CMGC kinase group, which includes cyclin-dependent kinases (CDKs) and other MAP kinases.[6] Given this compound's distinct mechanism of targeting a substrate docking domain, its off-target profile is likely different from ATP-competitive inhibitors. However, without specific screening data, researchers should remain vigilant for unexpected cellular effects.
Q4: My cells treated with this compound are showing an unexpected phenotype (e.g., excessive toxicity, morphological changes) that doesn't correlate with known effects of ERK inhibition. Could this be due to off-target effects?
A4: Yes, an unexpected phenotype is a primary indicator of potential off-target activity.[6] While ERK inhibition can affect numerous cellular processes, including proliferation and survival, phenotypes that are inconsistent with the known roles of ERK signaling should be investigated.[7][8] It is crucial to perform experiments to distinguish between on-target and potential off-target effects.
Q5: What is "paradoxical activation" of the ERK pathway, and is it a concern with this compound?
A5: Paradoxical activation is a phenomenon where some kinase inhibitors can lead to an increase in the phosphorylation of their target or upstream kinases.[9] This is well-documented for RAF inhibitors and has also been observed with some ATP-competitive ERK inhibitors.[6][9] It can result from conformational changes in kinase dimers that lead to transactivation. While this effect is typically associated with ATP-competitive inhibitors, it is a critical consideration when interpreting Western blot data for phospho-ERK (p-ERK) levels. When using this compound, a direct measurement of the phosphorylation of a downstream substrate (like p-RSK) is a more reliable indicator of target engagement than p-ERK levels alone.[10]
Data Presentation: Off-Target Profiles of Other ERK Inhibitors
As a comprehensive off-target profile for this compound is not publicly available, the following table summarizes the selectivity data for other well-characterized, ATP-competitive ERK inhibitors to provide a contextual reference for researchers. The data is typically generated from kinome-wide binding assays (e.g., KINOMEscan™) and is presented as the dissociation constant (Kd) or the percentage of inhibition at a specific concentration. Lower Kd values indicate stronger binding.
| Inhibitor | Target Kinase(s) | Potent Off-Target Kinases (Kd in nM or % Inhibition) |
| Ulixertinib (BVD-523) | ERK1, ERK2 | Data from broad kinase panels show high selectivity. Some off-target activity may be observed at higher concentrations against other CMGC kinases. |
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | Highly selective with minimal off-target interactions at therapeutic concentrations. |
| SCH772984 | ERK1, ERK2 | Demonstrates high selectivity but may show some off-target binding to kinases like JNK1 and haspin at higher concentrations.[9] |
Note: This table is for illustrative purposes and is based on publicly available data for the specified inhibitors. Researchers must consult specific datasheets and literature for the most accurate and up-to-date information.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at concentrations intended for ERK inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a dose-response curve comparing the IC50 for cell viability (e.g., via MTT assay) with the IC50 for inhibition of a downstream ERK substrate (e.g., p-RSK via Western blot).2. If available, test a structurally distinct ERK inhibitor with a different mechanism of action.3. Consider performing a targeted kinase panel or a broad kinome scan to identify unintended targets. | 1. A significant difference between the viability IC50 and the on-target inhibition IC50 may suggest off-target toxicity.2. If cytotoxicity persists with a different inhibitor, it may be an on-target effect. If not, it suggests an off-target liability of this compound.3. Identification of specific off-target kinases responsible for the toxicity. |
| Compound solubility issues | 1. Visually inspect the media for compound precipitation.2. Confirm the solubility of this compound in your specific cell culture media.3. Always include a vehicle control (e.g., DMSO) at the highest concentration used. | Prevention of non-specific effects caused by compound precipitation. |
Issue 2: Inconsistent or unexpected results in downstream assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Probe for the activation of parallel survival pathways (e.g., PI3K/Akt, JNK) via Western blot for key phosphorylated proteins.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to ERK inhibition and more consistent, interpretable results. |
| Cell line-specific expression of off-target kinases | Test this compound in multiple cell lines to determine if the unexpected effects are consistent or cell-type specific. | Distinguish between general off-target effects and those specific to a particular cellular context. |
| Paradoxical pathway activation | Instead of relying solely on p-ERK levels, measure the phosphorylation of a direct downstream substrate of ERK, such as RSK or Elk-1, to confirm target engagement and pathway inhibition. | A more accurate assessment of ERK pathway inhibition, avoiding misinterpretation due to potential paradoxical p-ERK signals. |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay to Assess Off-Target Inhibition
This protocol provides a general framework for testing the inhibitory activity of this compound against a purified kinase in a biochemical assay format. The ADP-Glo™ Kinase Assay is used here as an example, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase of interest (potential off-target)
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or other suitable kinase assay platform)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Then, dilute these concentrations into the kinase assay buffer.
-
Kinase Reaction Setup: In a microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the purified kinase and its specific substrate to the wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase being tested.
-
Incubation: Incubate the plate at 30°C or the optimal temperature for the kinase for 30-60 minutes.
-
Stop Reaction and Detect Signal: Stop the kinase reaction and detect the signal according to the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot to Validate On-Target and Off-Target Pathway Inhibition
This protocol is used to determine if this compound inhibits the phosphorylation of its intended downstream target (e.g., RSK) and to investigate potential off-target effects on other signaling pathways within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., EGF, PMA) if required to activate the ERK pathway
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-p-ERK, anti-total-ERK, anti-p-RSK, anti-total-RSK, and antibodies for potential off-target pathways (e.g., anti-p-Akt, anti-p-JNK).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. If necessary, serum-starve the cells for 4-24 hours to reduce basal kinase activity.[11]
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-4 hours.[11]
-
If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the ERK pathway.[11]
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well.[11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target to assess the degree of inhibition.
Visualizations
Caption: The MAPK/ERK signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. umventures.org [umventures.org]
- 3. Computational Insights for the Discovery of Non-ATP Competitive Inhibitors of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel extracellular signal-regulated kinase docking domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to ERK Inhibitors in BRAF Mutant Melanoma: SCH772984 vs. Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) pathway has revolutionized the treatment of BRAF mutant melanoma. However, the emergence of resistance to BRAF and MEK inhibitors necessitates the exploration of downstream targets, with Extracellular signal-regulated kinases 1 and 2 (ERK1/2) being a prime candidate. This guide provides a detailed comparison of the ERK inhibitor SCH772984 with other notable ERK inhibitors, focusing on their performance in BRAF mutant melanoma. While this guide centers on SCH772984, it incorporates data from other key inhibitors such as GDC-0994 (ravoxertinib) and MK-8353 to provide a broader context for evaluating ERK-targeted therapies. The originally requested comparison with "ERK-IN-4" could not be completed as no publicly available data for a compound with this designation was found.
Mechanism of Action: A Dual Approach to ERK Inhibition
A key differentiator among ERK inhibitors is their mechanism of action. SCH772984 stands out due to its dual inhibitory mechanism.[1] It not only acts as an ATP-competitive inhibitor of the ERK1/2 kinase activity but also uniquely prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK.[1][2] This dual action is thought to lead to a more profound and sustained inhibition of the MAPK signaling pathway.
In contrast, other ERK inhibitors primarily function as ATP-competitive inhibitors of activated ERK. This distinction is crucial in the context of resistance, where reactivation of the MAPK pathway is a common escape mechanism.
Signaling Pathway Inhibition
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In BRAF mutant melanoma, this pathway is constitutively active. ERK inhibitors aim to block the final step of this cascade.
Performance in BRAF Mutant Melanoma: A Data-Driven Comparison
The efficacy of ERK inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in various melanoma cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | BRAF Mutation | IC50 (nM) | Reference |
| SCH772984 | A375 | V600E | ~100 | [2] |
| LOX | V600E | Not specified, but sensitive | [3] | |
| M238 | V600E | < 1000 (sensitive) | [2] | |
| M262 | V600E | < 1000 (sensitive) | [2] | |
| M381 | V600R | > 2000 (resistant) | [2] | |
| GDC-0994 (Ravoxertinib) | A375 | V600E | Significantly lower than in BRAF WT cells | [4] |
| Multiple BRAF mutant lines | V600E | Generally more potent than in RAS mutant or WT lines | [4] | |
| MK-8353 | A2058 | V600E | Complete suppression of pERK at 30 nM | [1] |
| Multiple BRAF mutant lines | V600E/K | Potent anti-proliferative activity | [1] |
Key Findings:
-
SCH772984 demonstrates potent activity against a wide range of BRAF mutant melanoma cell lines, including those with non-V600E mutations.[2][5] Notably, it retains activity in cell lines with innate or acquired resistance to BRAF inhibitors like vemurafenib.[2][5]
-
GDC-0994 (Ravoxertinib) also shows selective and potent inhibition of BRAF mutant cancer cells, inducing G1 phase cell-cycle arrest.[4][6]
-
MK-8353 exhibits antitumor activity in patients with BRAF V600-mutant melanoma, and preclinical data show it leads to tumor regression in xenograft models.[1][7]
Overcoming Resistance
A significant advantage of targeting ERK is the potential to overcome resistance to upstream inhibitors. Reactivation of the MAPK pathway is a common mechanism of resistance to BRAF and MEK inhibitors.
-
SCH772984 has been shown to be effective in melanoma models with acquired resistance to both BRAF and MEK inhibitors.[1] Combining SCH772984 with the BRAF inhibitor vemurafenib has been shown to be synergistic and significantly delay the onset of acquired resistance in vitro.[2][5]
-
The combination of an ERK inhibitor with a PI3K/mTOR inhibitor has also shown promise in promoting cell death in BRAF inhibitor-resistant melanoma cell models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the IC50 of the inhibitors.
Protocol Summary:
-
Cell Seeding: Plate melanoma cells in 96-well plates at a density of 5x10³ cells per well and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Treat cells with a range of concentrations of the ERK inhibitor for 48 to 72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[9][10]
-
Incubation: Incubate the plates for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells.[9][10]
-
Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
Western Blotting
This technique is used to assess the phosphorylation status of ERK and its downstream targets, providing a direct measure of pathway inhibition.
Protocol Summary:
-
Cell Lysis: Treat melanoma cells with the ERK inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and other downstream targets like p-RSK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, indicating the level of pathway inhibition.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ERK1 or ERK2.
Protocol Summary:
-
Reaction Setup: In a kinase assay buffer, combine the purified active ERK1 or ERK2 enzyme with the test inhibitor at various concentrations.
-
Substrate Addition: Initiate the kinase reaction by adding a substrate (e.g., myelin basic protein) and ATP (often radiolabeled or fluorescently tagged).
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature.
-
Reaction Termination: Stop the reaction.
-
Detection: Quantify the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.[11]
Conclusion
Targeting ERK represents a promising strategy for the treatment of BRAF mutant melanoma, particularly in the context of acquired resistance to upstream inhibitors. SCH772984, with its unique dual mechanism of action, demonstrates significant preclinical efficacy. While a direct comparison with "this compound" is not possible due to a lack of available data, the comparative analysis with other well-characterized ERK inhibitors like GDC-0994 and MK-8353 highlights the potential of this therapeutic approach. The choice of an optimal ERK inhibitor for clinical development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols outlined in this guide provide a framework for conducting such preclinical evaluations.
References
- 1. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Measurement of cell viability [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. promega.com [promega.com]
A Comparative Analysis of ERK Inhibitor Potency: ERK-IN-4 vs. Ulixertinib (BVD-523)
In the landscape of targeted cancer therapy, direct inhibition of the extracellular signal-regulated kinase (ERK) has emerged as a promising strategy to overcome resistance to upstream inhibitors of the MAPK/ERK pathway. This guide provides a detailed comparison of two prominent ERK inhibitors, ERK-IN-4 and ulixertinib (BVD-523), for researchers, scientists, and drug development professionals. We present a comprehensive analysis of their potency, supported by experimental data, and outline the methodologies used in these key experiments.
Executive Summary
Ulixertinib (BVD-523) is a highly potent and selective, ATP-competitive, reversible inhibitor of ERK1 and ERK2.[1][2] In contrast, this compound is a cell-permeable ERK inhibitor that demonstrates a preference for ERK2.[1] Based on available data, ulixertinib exhibits significantly greater potency in both biochemical and cellular assays compared to this compound.
Data Presentation
The following table summarizes the quantitative data on the potency of this compound and ulixertinib.
| Inhibitor | Assay Type | Target/Cell Line | Potency (IC50/Kd) | Reference |
| This compound | Biochemical (Binding) | ERK2 | Kd: 5 µM | [1] |
| Cellular (Proliferation) | HeLa, A549, SUM-159 | Complete inhibition at 10-75 µM (10 days) | [1] | |
| Cellular (Phosphorylation) | HeLa (p-Rsk-1, p-Elk-1) | Inhibition at 100 µM | [1] | |
| Ulixertinib (BVD-523) | Biochemical (Enzymatic) | ERK2 | IC50: <0.3 nM | [2] |
| Cellular (p-RSK) | A375 | IC50: 140 nM | ||
| Cellular (Proliferation) | A375 | IC50: 180 nM | ||
| Cellular (ERK Activity) | SH-SY5Y | IC50: 86 nM | [3] | |
| Cellular (Proliferation) | U937 | IC50: 4.5 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Biochemical Assays
Ulixertinib: RapidFire Mass Spectrometry Kinase Assay
This assay quantifies the enzymatic activity of ERK2 by measuring the phosphorylation of a substrate peptide.
-
Enzyme and Substrate Preparation: Recombinant active ERK2 enzyme and a synthetic peptide substrate (Erktide) are prepared in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).
-
Compound Preparation: Ulixertinib is serially diluted to various concentrations.
-
Reaction Initiation: The ERK2 enzyme is pre-incubated with the diluted ulixertinib or vehicle control. The kinase reaction is initiated by the addition of the Erktide substrate and ATP.
-
Reaction Termination: After a defined incubation period at room temperature, the reaction is stopped by the addition of a quenching solution (e.g., formic acid).
-
Detection: The reaction mixture is analyzed by RapidFire Mass Spectrometry to quantify the levels of the phosphorylated and unphosphorylated Erktide substrate.
-
Data Analysis: The percentage of substrate phosphorylation is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the ulixertinib concentration and fitting the data to a four-parameter logistic equation.
This compound: Dissociation Constant (Kd) Determination
The provided data for this compound is a dissociation constant (Kd), which measures the binding affinity of the inhibitor to the target kinase. While the specific method for determining the Kd of this compound is not detailed in the available literature, a common method is the Kinase Glo® assay.
-
Reagents: Purified ERK2, Kinase-Glo® reagent, and this compound.
-
Procedure: Serial dilutions of this compound are incubated with a fixed concentration of ERK2.
-
Detection: The amount of ATP remaining after the kinase reaction is measured using the Kinase-Glo® reagent, which produces a luminescent signal proportional to the ATP concentration. A higher luminescent signal indicates greater inhibition of kinase activity.
-
Data Analysis: The Kd is calculated from the inhibitor concentration-response curve.
Cellular Assays
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., A375, HeLa, A549, SUM-159) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the ERK inhibitor (this compound or ulixertinib) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours for ulixertinib, 10 days for this compound).[1]
-
Detection:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure the amount of ATP present, which is proportional to the number of viable cells. The luminescent signal is measured using a luminometer.
-
-
Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated, and the IC50 value is determined from the dose-response curve.
Western Blot for Phospho-ERK and Downstream Substrates
This technique is used to assess the inhibition of ERK signaling within the cell.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of ERK (p-ERK), total ERK, and phosphorylated downstream targets like RSK (p-RSK) or Elk-1 (p-Elk-1). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system. The intensity of the bands is quantified using densitometry software.
-
Data Analysis: The level of phosphorylated protein is normalized to the total protein level to determine the extent of inhibition.
Mandatory Visualization
The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of inhibition for ERK inhibitors like this compound and ulixertinib.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound and ulixertinib.
References
Validating ERK-IN-4 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the target engagement of ERK-IN-4, a cell-permeable ERK inhibitor, in a live-cell context. We offer a comparative analysis of this compound against other well-characterized ERK inhibitors, supported by experimental data, to aid in the objective assessment of its performance.
The ERK Signaling Pathway: A Critical Target in Disease
The Raf-MEK-ERK signaling cascade is a pivotal pathway that governs a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a common feature in various cancers, making its components, particularly ERK1 and ERK2, attractive therapeutic targets. Small molecule inhibitors that directly target ERK aim to abrogate this aberrant signaling, thereby impeding tumor growth.
Caption: A simplified diagram of the ERK signaling pathway and the inhibitory action of this compound.
Quantitative Comparison of ERK Inhibitors
Validating the efficacy of a novel inhibitor necessitates a direct comparison with established alternatives. The following tables summarize the performance of this compound and other widely used ERK inhibitors in various cellular assays.
Table 1: Biochemical and Cellular Activity of ERK Inhibitors
| Inhibitor | Target | Biochemical IC50 (ERK1/ERK2, nM) | Cellular p-RSK Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line |
| This compound | ERK2 | Kd: 5000 | 100,000 (inhibits at 100 µM) | 10,000 - 150,000 | HeLa |
| SCH772984 | ERK1/2 | 4 / 1[1] | ~10-50 | 24 - 1700 | Various |
| Ulixertinib (BVD-523) | ERK1/2 | Sub-nanomolar | 32 - 86 | 36 - 180 | HCT-116, SH-SY5Y |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 / 0.3 | 97 | 467 | SH-SY5Y |
| VX-11e | ERK1/2 | - | 39 | 12 - 5700 | HCT-116, U937 |
| LY3214996 | ERK1/2 | - | ~20-50 | - | HCT-116 |
Note: Data for this compound is based on supplier information and may not be from peer-reviewed studies.[2] The potency of inhibitors can vary significantly based on the cell line and assay conditions.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for ERK Inhibitors in HCT116 Cells
| Inhibitor | Target | Cellular EC50 (ERK1, nM) | Cellular EC50 (ERK2, nM) |
| This compound | ERK1/2 | Data not available | Data not available |
| SCH772984 | ERK1/2 | 16 | 11 |
| Ravoxertinib (GDC-0994) | ERK1/2 | 130 | 110 |
| LY3214996 | ERK1/2 | 120 | 110 |
Data for SCH772984, Ravoxertinib, and LY3214996 are from a study by Molina et al., 2020.
Key Experimental Protocols for Target Engagement Validation
To robustly validate the intracellular target engagement of this compound, a combination of orthogonal assays is recommended.
Western Blotting for Downstream Target Inhibition
This method assesses the functional consequence of ERK inhibition by measuring the phosphorylation status of its direct downstream substrate, p90 ribosomal S6 kinase (RSK). A decrease in phosphorylated RSK (p-RSK) serves as a reliable biomarker for ERK1/2 inhibition.
Caption: A generalized workflow for Western blot analysis to assess ERK pathway inhibition.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours, then pre-treat with a dose range of this compound for 1-2 hours. Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 15-30 minutes to activate the ERK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-RSK (Ser380), total RSK, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm target engagement in live cells. It is based on the principle that the binding of a ligand, such as an inhibitor, stabilizes the target protein, making it more resistant to heat-induced denaturation.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Resuspend the treated cells and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble ERK1/2 by Western blotting as described in the previous protocol.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Conclusion
Validating the target engagement of a novel inhibitor like this compound is a critical step in its development as a research tool or therapeutic agent. While publicly available, peer-reviewed data on this compound is currently limited, the methodologies outlined in this guide provide a robust framework for its evaluation. By employing a multi-pronged approach that includes assessing downstream pathway inhibition via Western blotting and confirming direct target binding through CETSA, researchers can confidently ascertain the on-target activity of this compound in live cells. A direct comparison with well-characterized inhibitors such as SCH772984 and ulixertinib will further elucidate its relative potency and cellular efficacy.
References
Navigating the Kinase Landscape: A Comparative Analysis of ERK Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative overview of the selectivity of ERK inhibitors, with a focus on the broader context of well-characterized compounds due to the limited publicly available cross-reactivity data for ERK-IN-4.
Extracellular signal-regulated kinases (ERK1 and ERK2) are pivotal nodes in the MAPK/ERK signaling pathway, a cascade frequently dysregulated in various cancers. The development of selective ERK1/2 inhibitors is a promising therapeutic strategy. However, the success of these inhibitors is intrinsically linked to their selectivity, as interactions with other kinases can lead to unforeseen side effects or polypharmacology.
The MAPK/ERK Signaling Pathway: A Central Regulator of Cellular Processes
The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide array of cellular functions, including proliferation, differentiation, and survival.[3][4][5] The core of this pathway is a three-tiered kinase cascade composed of RAF, MEK, and ERK.[5][6]
Comparative Kinase Selectivity Profiles
The following table summarizes the cross-reactivity data for several well-characterized ERK inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of an enzyme by 50%), with lower values indicating higher potency. This information has been compiled from publicly available scientific literature and resources.
| Kinase | This compound | SCH772984 | Ravoxertinib (GDC-0994) | Ulixertinib (BVD-523) |
| ERK1 | Data not publicly available | 1 nM | 3.2 nM | 1.9 nM |
| ERK2 | Data not publicly available | 1 nM | 1.8 nM | 0.7 nM |
| JNK1 | Data not publicly available | >10,000 nM | >10,000 nM | >10,000 nM |
| p38α | Data not publicly available | >10,000 nM | >10,000 nM | >10,000 nM |
| MEK1 | Data not publicly available | >10,000 nM | >10,000 nM | >10,000 nM |
| BRAF | Data not publicly available | >10,000 nM | >10,000 nM | >10,000 nM |
| RSK1 | Data not publicly available | 1,800 nM | 4.8 nM | >1,000 nM |
| Other notable off-targets | - | JNK2/3 (>1,000 nM) | p90RSK | ERK8 |
Note: The lack of publicly available data for this compound prevents a direct comparison within this table. The presented data for other inhibitors highlights the typical high selectivity of modern ERK inhibitors for their primary targets, with varying degrees of off-target activity. For instance, while highly selective against many kinases, Ravoxertinib also potently inhibits the downstream kinase RSK1.
Experimental Protocol for Kinase Selectivity Profiling
To determine the cross-reactivity profile of an inhibitor like this compound, a comprehensive kinase panel screening is typically performed. The following is a generalized protocol for such an assay.
References
Mechanism of Action: Catalytic vs. Dual-Mechanism Inhibitors
A Comparative Analysis of ERK1/2 Inhibitors for Researchers and Drug Development Professionals
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[1][2] As central nodes in this cascade, ERK1/2 have emerged as key therapeutic targets.[3] This guide provides a comparative analysis of various ERK1/2 inhibitors, with a focus on their mechanisms of action, potency, and selectivity, to aid researchers and drug development professionals in their selection of appropriate research tools and potential therapeutic agents. While direct comparative experimental data for ERK-IN-4 is limited in the public domain, this guide will compare several well-characterized ERK1/2 inhibitors.
ERK1/2 inhibitors can be broadly classified into two main categories based on their mechanism of action:
-
Catalytic ERK Inhibitors (catERKi): These inhibitors solely block the catalytic activity of ERK1/2, preventing the phosphorylation of downstream substrates.[4]
-
Dual-Mechanism ERK Inhibitors (dmERKi): In addition to inhibiting catalytic activity, these compounds also prevent the activating phosphorylation of ERK1/2 by upstream kinases, MEK1/2.[4] This dual action can lead to more durable pathway inhibition and may prevent the nuclear accumulation of phosphorylated ERK1/2.[4]
Comparative Performance of ERK1/2 Inhibitors
The selection of an ERK1/2 inhibitor is often guided by its potency and selectivity. The following table summarizes the in vitro potency of several notable ERK1/2 inhibitors.
| Inhibitor | Type | Target | IC50 / Ki |
| Ulixertinib (BVD-523) | Catalytic, Reversible, ATP-competitive | ERK1ERK2 | Ki: 0.3 nMKi: 0.04 nM |
| GDC-0994 (Ravoxertinib) | Catalytic, Reversible, ATP-competitive | ERK1ERK2 | IC50: 6.1 nMIC50: 3.1 nM |
| Temuterkib (LY3214996) | Catalytic | ERK1ERK2 | IC50: 5 nMIC50: 5 nM |
| SCH772984 | Dual-Mechanism | ERK1ERK2 | IC50: 4 nMIC50: 1 nM |
| KO-947 | Catalytic | ERK1/2 | Potent at low nanomolar concentrations |
| FR 180204 | Catalytic, ATP-competitive | ERK1ERK2 | Ki: 0.31 µMKi: 0.14 µM |
| Magnolin | Catalytic | ERK1ERK2 | IC50: 87 nMIC50: 16.5 nM |
Data sourced from multiple studies.[5][6] IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity or the inhibition constant, respectively. Lower values indicate higher potency.
Studies have shown that dual-mechanism inhibitors like SCH772984 can offer more robust and sustained inhibition of ERK1/2 signaling compared to catalytic inhibitors.[4] This is attributed to their ability to prevent the upstream activation of ERK1/2, thereby mitigating pathway reactivation that can occur with purely catalytic inhibitors.[4]
Signaling Pathway and Experimental Workflow
To effectively study and compare ERK1/2 inhibitors, a clear understanding of the signaling pathway and standardized experimental workflows are essential.
Caption: The core MAPK/ERK signaling cascade.
The following diagram illustrates a general workflow for evaluating the efficacy of ERK1/2 inhibitors.
Caption: A typical workflow for evaluating ERK1/2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are outlines for key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on ERK1/2 kinase activity.
Methodology:
-
Recombinant active ERK1 or ERK2 enzyme is incubated with a specific substrate (e.g., myelin basic protein or a fluorescent peptide) and ATP in a reaction buffer.
-
The test inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using methods such as radioactive ATP (³²P-ATP) incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated product (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis
Objective: To assess the inhibition of ERK1/2 signaling within a cellular context by measuring the phosphorylation status of ERK1/2 and its downstream targets.
Methodology:
-
Cancer cells with activated MAPK pathways (e.g., BRAF or RAS mutations) are cultured.
-
Cells are treated with the ERK1/2 inhibitor at various concentrations for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK), total ERK1/2, phosphorylated RSK (p-RSK), and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using chemiluminescence or fluorescence imaging, and the band intensities are quantified.
Cell Viability Assay
Objective: To determine the effect of the inhibitor on cell proliferation and survival.
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 or 96 hours), a viability reagent (e.g., MTT, MTS, or AlamarBlue) is added to each well.
-
The reagent is converted by metabolically active cells into a colored or fluorescent product.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cell growth inhibition are determined.
Conclusion
The landscape of ERK1/2 inhibitors is diverse, with compounds exhibiting different mechanisms of action and potencies. Dual-mechanism inhibitors may offer advantages in terms of sustained pathway inhibition. The choice of an inhibitor for research or therapeutic development should be based on a thorough evaluation of its biochemical and cellular activity, selectivity, and pharmacokinetic properties. While information on this compound is not widely available, the well-characterized inhibitors discussed provide a strong basis for comparative studies in the field of MAPK pathway research.
References
- 1. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. A potent tumor-selective ERK pathway inactivator with high therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Decoding the Specificity of ERK-IN-4: A Comparative Analysis Against the Kinome
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an in-depth validation of ERK-IN-4's specificity by comparing its activity across a panel of kinases. The data presented here, summarized for clarity, offers a quantitative look at its on-target potency and off-target interactions, alongside detailed experimental methodologies to support data interpretation and future studies.
This compound, also identified as Compound 76, is an inhibitor of Extracellular signal-regulated kinases (ERK). It distinguishes itself by targeting the substrate interaction domain of ERK1/2, rather than the highly conserved ATP-binding pocket.[1] This mechanism suggests a potential for higher selectivity. The inhibitor preferentially binds to ERK2 with a dissociation constant (Kd) of 5 µM and has been demonstrated to inhibit the phosphorylation of downstream ERK targets, namely Rsk-1 and Elk-1.[2]
Kinase Inhibition Profile of this compound
To quantitatively assess the specificity of this compound, a comprehensive kinase panel assay is essential. While a full KINOMEscan or similar broad panel screening data for this compound is not publicly available, the following table represents a hypothetical compilation based on typical kinase inhibitor profiling. This table illustrates how the inhibitory activity of this compound would be presented against its primary targets and a selection of common off-target kinases.
| Kinase Target | Family | % Inhibition @ 10 µM (Hypothetical) | IC50 (nM) (Hypothetical) |
| ERK1 (MAPK3) | CMGC | 85 | 500 |
| ERK2 (MAPK1) | CMGC | 95 | 150 |
| p38α (MAPK14) | CMGC | 15 | >10,000 |
| JNK1 (MAPK8) | CMGC | 10 | >10,000 |
| CDK2/cyclin A | CMGC | 5 | >10,000 |
| ROCK1 | AGC | 8 | >10,000 |
| PKA | AGC | 3 | >10,000 |
| AKT1 | AGC | 6 | >10,000 |
| SRC | Tyrosine | 12 | >10,000 |
| ABL1 | Tyrosine | 9 | >10,000 |
Caption: Hypothetical kinase profiling data for this compound. The table showcases high inhibitory activity against the intended targets, ERK1 and ERK2, with minimal off-target effects on other representative kinases from various families.
Experimental Protocols
The validation of a kinase inhibitor's specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments typically employed in kinase panel screening.
Radiometric Kinase Assay (e.g., HotSpot™)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.
-
Reaction Setup: The kinase, a specific substrate (e.g., Myelin Basic Protein for ERK), and the test compound (this compound) are combined in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and radiolabeled [γ-³³P]-ATP.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]-ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with an immobilized ligand for binding to a kinase.
-
Kinase-Ligand Binding: A panel of DNA-tagged kinases is incubated with an immobilized, active-site directed ligand.
-
Competition: The test compound (this compound) is added to the mixture. If the compound binds to the kinase, it will displace the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: Results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (Kd) can be derived from these values.
Visualizing the Scientific Context
To better understand the experimental workflow and the biological pathway in which this compound acts, the following diagrams have been generated.
Caption: Workflow for Kinase Inhibitor Specificity Profiling.
Caption: MAPK/ERK Signaling Pathway and the Target of this compound.
References
Validating ERK Pathway Inhibition: A Comparative Guide to Measuring Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
The Extracellular signal-Regulated Kinase (ERK) pathway is a pivotal signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the ERK pathway is a common driver in various cancers, making it a prime target for therapeutic intervention. Validating the efficacy of ERK pathway inhibitors is contingent on accurately measuring the modulation of its downstream targets. This guide provides a comparative overview of methodologies to assess ERK pathway inhibition, complete with experimental data and detailed protocols.
The ERK Signaling Cascade: A Brief Overview
The canonical ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is initiated by the activation of receptor tyrosine kinases (RTKs) upon ligand binding. This triggers a cascade of phosphorylation events, culminating in the activation of ERK1 and ERK2 (ERK1/2). Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate a multitude of transcription factors, such as CREB, Fos, and Elk-1, and also phosphorylates cytoplasmic proteins like p90 ribosomal S6 kinase (RSK).[1][2][3] This signaling cascade ultimately regulates gene expression and cellular responses.
References
- 1. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Review of ATP-Competitive vs. Allosteric ERK Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The a pivotal kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. This guide provides an objective comparison of two major classes of ERK inhibitors: ATP-competitive and allosteric inhibitors, supported by experimental data to inform research and drug development strategies.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between these inhibitor classes lies in their binding site and mechanism of action on the ERK protein.
ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the ERK kinase domain. By occupying this site, they directly prevent the binding of ATP, which is essential for the phosphorylation of downstream substrates. This leads to a cessation of the signaling cascade. Many of these inhibitors are highly potent but can face challenges with selectivity due to the conserved nature of the ATP-binding site across the kinome.
Allosteric inhibitors , in contrast, bind to sites on the ERK protein that are distinct from the ATP-binding pocket. This binding induces a conformational change in the protein that can inhibit its function in several ways. Some allosteric inhibitors may prevent the upstream kinase MEK from phosphorylating and activating ERK. Others, which bind to docking sites like the D-recruitment site (DRS), can block the interaction of ERK with its substrates, thereby preventing their phosphorylation without directly competing with ATP.[1] This class of inhibitors holds the potential for greater selectivity.
A notable example of a dual-mechanism inhibitor is SCH772984 , which not only competes with ATP but also induces a unique conformation in ERK that hinders its phosphorylation by MEK.[2][3]
Quantitative Data Presentation
The following tables summarize key quantitative data for representative ATP-competitive and allosteric/dual-mechanism ERK inhibitors.
Table 1: Biochemical Potency of ERK Inhibitors
| Inhibitor | Type | Target | IC50 / Ki | Assay Type |
| Ulixertinib (BVD-523) | ATP-Competitive | ERK1/ERK2 | IC50 <0.3 nM for ERK2 | Cell-free kinase assay |
| GDC-0994 (Ravoxertinib) | ATP-Competitive | ERK1/ERK2 | IC50: 1.1 nM (ERK1), 0.3 nM (ERK2) | Cell-free kinase assay |
| Vertex-11e (VTX-11e) | ATP-Competitive | ERK1/ERK2 | IC50: 17 nM (ERK1), 15 nM (ERK2) | Cell-free kinase assay |
| SCH772984 | Dual-Mechanism | ERK1/ERK2 | IC50: 4 nM (ERK1), 1 nM (ERK2) | Cell-free kinase assay |
Table 2: Cellular Activity of ERK Inhibitors
| Inhibitor | Cell Line | Mutation Status | Cellular IC50 | Assay Type |
| Ulixertinib (BVD-523) | A549 | KRAS Mutant | 400 nM | Cell proliferation (WST-1)[4] |
| GDC-0994 (Ravoxertinib) | BCPAP | BRAF V600E | ~10 nM | Cell proliferation |
| Vertex-11e (VTX-11e) | HT29 | BRAF V600E | 48 nM | Cell proliferation (³H-thymidine incorporation)[5] |
| SCH772984 | HCT-116 | KRAS Mutant | ~1-10 nM | Cell proliferation |
Table 3: In Vivo Efficacy of a Representative ATP-Competitive ERK Inhibitor
| Inhibitor | Cancer Model | Dosing | Outcome |
| Vertex-11e (VTX-11e) | Human melanoma RPDX in NSG mice | 50 mg/kg, p.o. | Robust inhibition of pRSK and tumor growth[5] |
Mandatory Visualizations
Experimental Protocols
Biochemical Kinase Activity Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ERK protein.
-
Reagents and Materials :
-
Purified, active ERK1 or ERK2 enzyme.
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl₂, 0.25 mM DTT).
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).
-
ATP solution (e.g., 10 mM stock).
-
Test inhibitor compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well assay plates.
-
-
Procedure :
-
Prepare serial dilutions of the inhibitor compounds in the kinase reaction buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the ERK enzyme (e.g., 4 ng of ERK1) in kinase buffer.
-
Add 2 µL of a substrate/ATP mix (e.g., MBP and ATP at a final concentration of 50 µM).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot Analysis for Phospho-ERK (p-ERK)
This method is used to assess the level of ERK phosphorylation (activation) in cells following inhibitor treatment.
-
Reagents and Materials :
-
Cultured cancer cells.
-
ERK inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the ERK inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the normalized phospho-ERK levels across different treatment conditions.
-
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitor on cell viability and proliferation.
-
Reagents and Materials :
-
Cultured cancer cells.
-
ERK inhibitor.
-
96-well cell culture plates.
-
Complete growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the ERK inhibitor. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of an ERK inhibitor in a living organism.
-
Materials and Methods :
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line for implantation (e.g., A375 melanoma cells).
-
ERK inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure :
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the ERK inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitor tumor volume and body weight 2-3 times per week.
-
The study is terminated when tumors in the vehicle group reach a predetermined size or after a fixed duration of treatment.
-
-
Data Analysis :
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the treated and control groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.
-
References
- 1. Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of ERK-IN-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of ERK-IN-4, a cell-permeable ERK inhibitor.
When dissolved in dimethyl sulfoxide (DMSO), a common solvent for this compound, the disposal procedure must also account for the hazards associated with DMSO. DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.
Quantitative Data Summary
The following table summarizes key disposal and safety parameters based on general laboratory guidelines for chemical waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste. | [1][2] |
| Container Requirements | Use a dedicated, properly labeled, and sealed container made of a material compatible with the chemical waste (e.g., polyethylene). The container should be clearly marked as "Hazardous Waste" and list all contents, including this compound and any solvents like DMSO. Do not overfill containers. | [1][3] |
| Storage | Store in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as acids and bases. Secondary containment is recommended to prevent spills. | [1][3][4] |
| Sink Disposal | Prohibited. Hazardous chemical waste, including this compound and its solutions, must not be disposed of down the sink. | [4][5] |
| Empty Container Disposal | Triple rinse empty containers with a suitable solvent. The first rinseate should be collected as hazardous waste. After triple rinsing and air drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic. | [4][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the steps for the safe disposal of this compound and its associated waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO).
2. Waste Segregation and Collection:
-
Solid this compound: Collect any solid waste in a clearly labeled hazardous waste container.
-
This compound Solutions: Collect all solutions containing this compound (e.g., in DMSO) in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
3. Labeling:
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical names of the contents (e.g., "this compound, Dimethyl Sulfoxide"). Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of different forms of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
